Drosocin
Description
amino acid sequence given in first source for this compound and its precursor; GenBank Z21942
Structure
2D Structure
Properties
CAS No. |
149924-99-2 |
|---|---|
Molecular Formula |
C98H160N34O24 |
Molecular Weight |
2198.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C98H160N34O24/c1-6-53(4)75(86(147)116-58(20-9-35-110-95(101)102)77(138)124-74(52(2)3)94(155)156)125-84(145)71-28-17-41-129(71)90(151)61(22-11-37-112-97(105)106)118-81(142)68-25-15-43-131(68)92(153)64(46-56-48-109-51-114-56)121-79(140)65(49-133)122-87(148)76(54(5)135)126-85(146)72-29-18-42-130(72)91(152)62(23-12-38-113-98(107)108)119-82(143)69-26-16-44-132(69)93(154)66(50-134)123-78(139)63(45-55-30-32-57(136)33-31-55)120-83(144)70-27-14-40-128(70)89(150)60(21-10-36-111-96(103)104)117-80(141)67-24-13-39-127(67)88(149)59(19-7-8-34-99)115-73(137)47-100/h30-33,48,51-54,58-72,74-76,133-136H,6-29,34-47,49-50,99-100H2,1-5H3,(H,109,114)(H,115,137)(H,116,147)(H,117,141)(H,118,142)(H,119,143)(H,120,144)(H,121,140)(H,122,148)(H,123,139)(H,124,138)(H,125,145)(H,126,146)(H,155,156)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)/t53-,54+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,74-,75-,76-/m0/s1 |
InChI Key |
NRRWQFGMQBIGRJ-AXGRSTHOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)CN |
Other CAS No. |
149924-99-2 |
sequence |
GKPRPYSPRPTSHPRPIRV |
Synonyms |
drosocin |
Origin of Product |
United States |
Foundational & Exploratory
Drosocin Gene Expression in Drosophila melanogaster: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Drosocin gene (Dro) in Drosophila melanogaster is a critical component of the insect's innate immune system. Primarily known for its role in combating Gram-negative bacterial infections, its regulation and function present a complex and fascinating area of study. This guide provides a comprehensive technical overview of this compound gene expression, detailing the signaling pathways that govern its induction, quantitative expression data upon various immune challenges, and detailed protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in immunology, genetics, and drug development seeking to understand and manipulate this important immune effector.
The this compound Gene and its Peptide Products
The this compound gene (FlyBase ID: FBgn0010388) is located on the right arm of the second chromosome at cytological position 51C1-51C1.[1] It is a relatively small, intronless gene that encodes a precursor protein.[2] This precursor undergoes post-translational processing to yield two distinct antimicrobial peptides (AMPs): this compound and Buletin.[2]
-
This compound: This 19-amino acid, proline-rich peptide is O-glycosylated, a modification crucial for its full antimicrobial activity.[3] this compound is particularly effective against Gram-negative bacteria and plays a significant role in the defense against pathogens such as Enterobacter cloacae.[2][4] Its mechanism of action involves entering the bacterial cell and inhibiting protein synthesis by targeting the ribosome.[3]
-
Buletin: This peptide, corresponding to the previously uncharacterized 'Immune-induced Molecule 7' (IM7), is also derived from the this compound precursor via furin cleavage.[2] Buletin has a distinct pathogen specificity, contributing to the defense against Providencia burhodogranariea.[2][5] The existence of a natural polymorphism (Thr52Ala) in the precursor protein can affect Buletin's activity.[2][5]
Regulation of this compound Gene Expression
The expression of the this compound gene is tightly regulated and is induced upon systemic infection, primarily in the fat body, which is the insect equivalent of the liver.[2] Expression is also observed in various epithelial tissues, suggesting a role in local immunity.[1] The induction of this compound is predominantly controlled by the Immune deficiency (Imd) signaling pathway, with some input from the Toll pathway.
The Imd Pathway
The Imd pathway is the principal regulator of this compound expression in response to Gram-negative bacteria.[1] The pathway is initiated by the recognition of diaminopimelic acid (DAP)-type peptidoglycan from bacterial cell walls by Peptidoglycan Recognition Proteins (PGRPs). This recognition event triggers a signaling cascade that culminates in the activation of the NF-κB transcription factor Relish, which then translocates to the nucleus and binds to specific sites in the this compound promoter, driving its transcription.
The Toll Pathway
While the Imd pathway is the primary activator, the Toll pathway, which is mainly responsive to Gram-positive bacteria and fungi, can also contribute to this compound induction, albeit to a lesser extent.[4] The Toll pathway is activated by the binding of the cleaved Spätzle ligand to the Toll receptor. This initiates a signaling cascade involving MyD88, Tube, and Pelle, leading to the degradation of the inhibitor Cactus and the nuclear translocation of the NF-κB transcription factors Dorsal and/or Dif. These transcription factors can then participate in the activation of this compound expression.
Quantitative Expression Data
The expression of this compound is strongly induced upon bacterial challenge. The following tables summarize quantitative data on this compound mRNA levels from various studies.
Table 1: this compound mRNA Fold Change Induction Upon Bacterial Challenge (qPCR)
| Bacterial Species | Fly Strain | Time Post-Infection | Fold Change (vs. Control) | Reference |
| Escherichia coli | Wild-type | 6 hours | ~100 | [4] |
| Micrococcus luteus | Wild-type | 24 hours | ~20 | [4] |
| Pseudomonas entomophila (oral) | Cg-Gal4 > UAS-NSD | Larvae | >2 | [6][7] |
Table 2: Relative this compound mRNA Levels in Different Genetic Backgrounds
| Genotype | Condition | Relative mRNA Level | Reference |
| Wild-type | Unchallenged | Baseline | [8] |
| Wild-type | E. coli infected | High induction | [8] |
| imd mutant | E. coli infected | Significantly reduced induction | [9] |
| Tl mutant | E. coli infected | Slightly reduced induction | [9][10] |
| Relish mutant | E. coli infected | Significantly reduced induction | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound gene expression. The following sections outline key experimental protocols.
Bacterial Challenge
Objective: To induce an immune response and subsequent this compound gene expression.
Materials:
-
Drosophila melanogaster adults or larvae
-
Bacterial culture (e.g., E. coli, E. cloacae) grown to mid-log phase
-
Phosphate-buffered saline (PBS)
-
Tungsten needle (for pricking)
-
Microinjector (for injection)
-
Fly anesthetic (CO2 or ice)
Procedure:
-
Culture bacteria overnight in appropriate liquid media (e.g., LB broth).
-
Pellet the bacteria by centrifugation and resuspend in PBS to the desired optical density (e.g., OD600 = 200).[4]
-
Anesthetize flies.
-
For septic injury (pricking), dip a fine tungsten needle into the bacterial pellet and gently prick the fly in the thorax.[4]
-
For systemic infection (injection), use a microinjector to inject a small volume (e.g., 20-50 nL) of the bacterial suspension into the fly's thorax.
-
Transfer the challenged flies to fresh food vials and incubate at a controlled temperature (e.g., 25°C or 29°C) for the desired duration (e.g., 6, 18, or 24 hours).[4]
-
Collect flies at specified time points for analysis.
Total RNA Extraction
Objective: To isolate high-quality total RNA from Drosophila for gene expression analysis.
Materials:
-
Collected Drosophila samples (whole flies, fat bodies, etc.)
-
TRIzol reagent or similar monophasic lysis reagent
-
Chloroform
-
Isopropanol
-
70-75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
-
Homogenizer (manual pestle or automated)
-
Refrigerated microcentrifuge
Procedure (using TRIzol):
-
Place the collected flies (typically 5-10 adults) in a 1.5 mL microcentrifuge tube and flash-freeze in liquid nitrogen.
-
Add 1 mL of TRIzol reagent to the frozen flies.
-
Homogenize the sample thoroughly using a motorized pestle or by manual grinding until no visible tissue remains.[11]
-
Incubate the homogenate at room temperature for 5 minutes.
-
Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 500 µL of isopropanol. Mix by inverting and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol and briefly air-dry the pellet.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
Quantitative Real-Time PCR (qPCR)
Objective: To quantify the relative expression levels of this compound mRNA.
Materials:
-
Total RNA sample
-
Reverse transcriptase enzyme and buffer
-
dNTPs
-
Random hexamers or oligo(dT) primers
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Forward and reverse primers for this compound and a reference gene (e.g., Rp49)
-
qPCR instrument
Procedure:
-
cDNA Synthesis:
-
Treat total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 0.5-1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.[4]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and forward and reverse primers for this compound or the reference gene.
-
Typical primer concentrations are in the range of 200-500 nM.
-
-
Thermocycling:
-
Perform the qPCR reaction in a real-time PCR instrument with a typical program:
-
Initial denaturation (e.g., 95°C for 2-5 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both this compound and the reference gene in each sample.
-
Calculate the relative expression of this compound using the ΔΔCt method, normalizing to the reference gene and comparing to a control sample.
-
Protein Extraction and MALDI-TOF Mass Spectrometry
Objective: To detect and identify this compound and Buletin peptides in the hemolymph.
Materials:
-
Adult flies
-
Microcapillaries or a nanoinjector
-
Protease inhibitor cocktail
-
Acidified acetonitrile solution (e.g., 0.1% trifluoroacetic acid in acetonitrile/water)
-
ZipTips or similar C18 purification tips
-
MALDI-TOF mass spectrometer
-
MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)
Procedure:
-
Hemolymph Collection:
-
Anesthetize adult flies.
-
Carefully collect hemolymph using a glass microcapillary by puncturing the thorax.[12] Alternatively, use a nanoinjector for more controlled collection.[13]
-
Immediately dilute the collected hemolymph in a solution containing a protease inhibitor cocktail to prevent degradation.[12]
-
-
Peptide Purification:
-
Acidify the hemolymph sample with trifluoroacetic acid.
-
Purify and concentrate the peptides using a C18 ZipTip according to the manufacturer's protocol.
-
Elute the peptides in an acidified acetonitrile solution.
-
-
MALDI-TOF Analysis:
Experimental Workflow and Logical Relationships
The study of this compound gene expression typically follows a logical workflow from inducing the immune response to analyzing the resulting changes in gene and protein expression.
Conclusion
The this compound gene serves as an excellent model for studying the regulation and function of antimicrobial peptides in Drosophila melanogaster. Its expression is robustly induced by bacterial infection, primarily through the Imd pathway, and it produces two distinct peptides with specific antimicrobial activities. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the intricate role of this compound in innate immunity. A deeper understanding of these mechanisms holds potential for the development of novel antimicrobial strategies.
References
- 1. sdbonline.org [sdbonline.org]
- 2. Drosophila immunity: the this compound gene encodes two host defence peptides with pathogen-specific roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Synergy and remarkable specificity of antimicrobial peptides in vivo using a systematic knockout approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NSD Overexpression in the Fat Body Increases Antimicrobial Peptide Production by the Immune Deficiency Pathway in Drosophila [mdpi.com]
- 7. NSD Overexpression in the Fat Body Increases Antimicrobial Peptide Production by the Immune Deficiency Pathway in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antibacterial arm of the Drosophila innate immune response requires an IκB kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. infoscience.epfl.ch [infoscience.epfl.ch]
- 11. Total RNA extraction from transgenic flies misexpressing foreign genes to perform Next generation RNA seque... [protocols.io]
- 12. An updated proteomic analysis of Drosophila haemolymph after bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Drosocin Precursor: A Technical Guide to a Multifaceted Antimicrobial Defense
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Drosophila melanogaster Drosocin precursor protein, a key component of the fly's innate immune system. We delve into its structure, intricate post-translational modifications, and the functional implications of its processing into distinct antimicrobial peptides. This document offers a comprehensive resource, including detailed experimental methodologies and signaling pathway visualizations, to support further research and potential therapeutic applications.
The this compound Precursor Protein: A Dual-Edged Sword in Immunity
The this compound gene (CG10816) encodes a precursor protein that serves as the source for two distinct antimicrobial peptides (AMPs): this compound and Buletin.[1][2][3] This precursor undergoes proteolytic cleavage to release the two mature peptides, each with specific roles in combating different pathogens.[2][3] A notable feature of the this compound precursor is a naturally occurring polymorphism at residue 52 (Threonine to Alanine), which resides within the Buletin peptide sequence and influences its activity.[2][3]
Structure and Processing
The precursor protein contains a signal peptide for secretion, followed by the this compound peptide sequence and the Buletin peptide sequence. A furin-like cleavage site situated between the two peptide domains facilitates their separation.[2]
Table 1: Products of the this compound Precursor Protein
| Precursor Component | Mature Peptide | Function | Key Features |
| N-terminal region | This compound | Antimicrobial, primarily against Gram-negative bacteria[1] | 19 amino acids, proline-rich, requires O-glycosylation for full activity[1][4] |
| C-terminal region | Buletin (IM7) | Antimicrobial, contributes to defense against specific pathogens like Providencia burhodogranariea[2][3] | Previously uncharacterized 'Immune-induced Molecule 7'[2] |
Post-Translational Modifications: The Key to this compound's Potency
The antimicrobial activity of this compound is critically dependent on a specific post-translational modification: O-glycosylation.
O-Glycosylation of this compound
A single threonine residue at position 11 (Thr11) of the mature this compound peptide is O-glycosylated.[1][4][5][6] This modification is essential for its full antimicrobial efficacy, with glycosylated forms exhibiting significantly lower minimum inhibitory concentrations (MICs) compared to the unmodified peptide.[4][7] The attached glycan can be a monosaccharide (N-acetylgalactosamine) or a disaccharide (N-acetylgalactosamine and galactose).[4] This glycosylation not only enhances cellular uptake but also facilitates interaction with its intracellular target, the bacterial ribosome.[5][6]
Table 2: Impact of O-Glycosylation on this compound Activity
| This compound Form | Modification | Minimum Inhibitory Concentration (MIC) against E. coli | Minimum Inhibitory Concentration (MIC) against E. cloacae |
| Glycosylated | Mono- or disaccharide at Thr11 | 1-2 µM[7] | 1-2 µM[7] |
| Unglycosylated | None | 8 µM[7] | 10 µM[7] |
Signaling Pathway: Regulation of this compound Expression
The production of this compound is tightly regulated by the Immune deficiency (Imd) signaling pathway, a key cascade in the Drosophila innate immune response to Gram-negative bacterial infections.[1][7][8]
The Imd Signaling Cascade
The Imd pathway is initiated by the recognition of peptidoglycan from Gram-negative bacteria by the transmembrane receptor PGRP-LC. This triggers a signaling cascade that culminates in the activation of the NF-κB transcription factor Relish, which then translocates to the nucleus to induce the transcription of AMP genes, including this compound.
Imd Signaling Pathway for this compound Expression.
Experimental Protocols
The characterization of the this compound precursor and its products has been made possible through a variety of advanced experimental techniques.
Identification of Peptides by MALDI-TOF Mass Spectrometry
Objective: To identify and determine the molecular weight of antimicrobial peptides in the hemolymph of Drosophila.
Methodology:
-
Sample Collection: Collect hemolymph from immune-challenged adult flies.
-
Sample Preparation: Mix the collected hemolymph with a matrix solution (e.g., sinapinic acid in acetonitrile and trifluoroacetic acid).
-
MALDI-TOF Analysis: Spot the mixture onto a MALDI target plate and allow it to crystallize. Analyze the sample using a MALDI-TOF mass spectrometer to obtain a peptide mass fingerprint.
-
Data Analysis: Compare the observed peptide masses to theoretical masses from protein databases to identify known AMPs like this compound and Buletin.[2]
Workflow for Peptide Identification by MALDI-TOF MS.
Generation of this compound Mutants using CRISPR/Cas9
Objective: To create null mutants for the this compound gene to study its in vivo function.
Methodology:
-
Guide RNA (gRNA) Design: Design gRNAs targeting the this compound gene.
-
Cas9 and gRNA Delivery: Inject embryos with plasmids or RNAs encoding the Cas9 nuclease and the designed gRNAs.
-
Screening for Mutants: Rear flies from the injected embryos and screen their progeny for deletions or mutations in the this compound gene using PCR and sequencing.
-
Functional Analysis: Use the generated mutant flies in survival assays following bacterial infection to assess the role of this compound in immunity.[8]
In Vitro Translation Inhibition Assay
Objective: To determine the mechanism of action of this compound on bacterial protein synthesis.
Methodology:
-
Cell-Free Translation System: Utilize a bacterial cell-free translation system (e.g., PURE system) containing all the necessary components for protein synthesis.
-
Reporter Construct: Use a messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or GFP).
-
Addition of this compound: Add varying concentrations of synthetic this compound (both glycosylated and unglycosylated forms) to the translation reactions.
-
Measure Protein Synthesis: Quantify the amount of reporter protein produced in the presence and absence of this compound. A decrease in protein synthesis indicates inhibition. Toeprinting assays can be used to identify the specific step of translation that is inhibited.[4][9]
Mechanism of Action: this compound as a Ribosome Inhibitor
This compound exerts its antimicrobial effect by targeting the bacterial ribosome and inhibiting translation termination.[4][5][10] It binds within the polypeptide exit tunnel of the ribosome, trapping release factors and causing the ribosome to stall at stop codons.[5][9] This leads to the cessation of protein synthesis and ultimately bacterial cell death.
Mechanism of Action of this compound.
Conclusion and Future Directions
The this compound precursor protein exemplifies the sophistication of innate immune responses, where a single gene can give rise to multiple effectors with distinct specificities. The critical role of post-translational modifications, particularly O-glycosylation, in modulating the activity of this compound highlights an important area for further investigation. Understanding the precise enzymatic machinery responsible for this modification could open new avenues for enhancing the potency of synthetic antimicrobial peptides. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to unravel the complexities of this compound biology and explore its potential in the development of novel anti-infective agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Drosophila immunity: the this compound gene encodes two host defence peptides with pathogen-specific roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural basis for translation inhibition by the glycosylated this compound peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sdbonline.org [sdbonline.org]
- 8. Synergy and remarkable specificity of antimicrobial peptides in vivo using a systematic knockout approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of translation termination by the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A compound from fruit flies could lead to new antibiotics | EurekAlert! [eurekalert.org]
Beyond the Ribosome: A Technical Guide to Investigating Novel Intracellular Targets of Drosocin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the intracellular targets of Drosocin, a proline-rich antimicrobial peptide (PrAMP), with a specific focus on targets beyond its well-characterized interaction with the bacterial ribosome. While the ribosome is unequivocally the primary target, historical data points to other potential interactions that warrant consideration and further investigation. This document summarizes the evidence for non-ribosomal targets, provides detailed experimental protocols for novel target identification, and presents signaling and workflow diagrams to guide future research.
Executive Summary
This compound is a potent antimicrobial peptide produced by Drosophila melanogaster that neutralizes Gram-negative bacteria by entering the cell and inhibiting vital processes.[1] The overwhelming scientific consensus, supported by high-resolution structural data, identifies the bacterial ribosome as the primary intracellular target.[2][3][4] this compound binds within the nascent peptide exit tunnel, where it stalls protein synthesis by preventing translation termination.[5][6][7]
However, early research into the mechanism of PrAMPs suggested the heat shock protein DnaK as a potential target.[1][8][9] While this interaction is now considered secondary or non-essential for this compound's bactericidal activity, it remains the most cited non-ribosomal candidate.[7][9] This guide will review the evidence for DnaK as a target and, more critically, will provide a framework of detailed methodologies for researchers aiming to uncover entirely new intracellular binding partners for this compound and other PrAMPs.
The Contested Role of DnaK as a this compound Target
Initial studies on PrAMPs, including this compound and pyrrhocoricin, identified the bacterial chaperone protein DnaK as a potential intracellular target.[1][8] The proposed mechanism involved the peptide binding to the substrate-binding domain of DnaK, which would inhibit its chaperone functions.[9] This inhibition leads to the misfolding and aggregation of newly synthesized proteins, ultimately contributing to bacterial cell death.[8][9]
However, subsequent research has challenged the centrality of this interaction. Key evidence indicates that E. coli strains deficient in DnaK remain susceptible to PrAMPs, suggesting that DnaK is not the primary target responsible for the peptide's antimicrobial activity.[9] While this compound may indeed interact with DnaK, this binding is likely not the principal cause of bacterial death. Modern research has largely shifted focus to the ribosome, for which there is robust and detailed evidence of interaction.[5][7][10]
Quantitative Data on this compound-Target Interactions
The available quantitative data overwhelmingly focuses on the this compound-ribosome interaction. Data for the this compound-DnaK interaction is less recent and less precise. The table below summarizes key affinity values found in the literature.
| Peptide | Target | Technique | Affinity Constant | Reference |
| This compound | E. coli 70S Ribosome | Not Specified | Moderate Affinity | [5][7] |
| Oncocin (PrAMP) | E. coli 70S Ribosome | Not Specified | Nanomolar (nM) | [9] |
| Oncocin (PrAMP) | DnaK | Not Specified | Micromolar (µM) | [9] |
| Apidaecin (PrAMP) | E. coli 70S Ribosome | Not Specified | Nanomolar (nM) | [9] |
| Apidaecin (PrAMP) | DnaK | Not Specified | Micromolar (µM) | [9] |
Methodologies for Novel Target Identification
Given the limited evidence for non-ribosomal targets, a key challenge for researchers is the de novo identification of novel this compound-interacting molecules. The following section details robust experimental protocols that can be adapted for this purpose.
Protocol 1: Affinity Purification followed by Mass Spectrometry (AP-MS)
This method is a gold standard for identifying protein binding partners. It involves using a "bait" (e.g., tagged this compound) to pull down its "prey" (interacting proteins) from a bacterial cell lysate.
Detailed Methodology:
-
Bait Preparation:
-
Chemically synthesize this compound with a C-terminal or N-terminal tag (e.g., Biotin, FLAG, His-tag). The tag should be linked via a flexible spacer to minimize steric hindrance. A non-functional this compound variant (e.g., with key residues mutated) should be synthesized as a negative control.
-
-
Bacterial Lysis:
-
Grow the target bacterial strain (e.g., E. coli DH5α) to mid-log phase (OD₆₀₀ ≈ 0.6).
-
Harvest cells by centrifugation (5,000 x g, 10 min, 4°C).
-
Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors).
-
Lyse the cells using a French press or sonication on ice.
-
Clarify the lysate by centrifugation (15,000 x g, 20 min, 4°C) to remove cell debris.
-
-
Affinity Purification:
-
Immobilize the tagged this compound (and the negative control) on an appropriate affinity matrix (e.g., streptavidin-agarose beads for biotin tags, anti-FLAG M2 beads for FLAG tags).
-
Incubate the clarified bacterial lysate with the this compound-bound beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specific binders.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads. For FLAG tags, this can be done by competitive elution with a high concentration of FLAG peptide. For biotin tags, elution may require harsh conditions (e.g., boiling in SDS-PAGE sample buffer).
-
Concentrate the eluted proteins and run them a short distance into an SDS-PAGE gel to separate them from the bait and beads.
-
-
Mass Spectrometry:
-
Excise the entire protein lane from the gel, perform in-gel trypsin digestion.
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Identify the proteins using a database search (e.g., Mascot, Sequest) against the proteome of the target bacterium. Proteins significantly enriched in the this compound pull-down compared to the negative control are considered potential interacting partners.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to identify direct target engagement in a cellular context. It is based on the principle that a protein's thermal stability increases upon ligand binding.
Detailed Methodology:
-
Cell Treatment:
-
Grow the target bacteria to mid-log phase.
-
Treat the intact bacterial cells with a high concentration of this compound (and a vehicle control, e.g., water or buffer). The peptide must be able to enter the cells.
-
-
Heat Shock:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Maintain one aliquot at room temperature as a non-heated control.
-
-
Lysis and Fractionation:
-
Immediately lyse the cells after heating using methods such as freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation (20,000 x g, 20 min, 4°C).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the soluble proteins by SDS-PAGE and Western blot for a specific candidate protein, or by quantitative mass spectrometry (e.g., ITRAQ or TMT labeling) for a proteome-wide analysis.
-
-
Data Interpretation:
-
Plot the amount of soluble protein as a function of temperature for both the this compound-treated and control samples.
-
A protein that binds to this compound will show a "thermal shift," meaning it remains soluble at higher temperatures in the this compound-treated sample compared to the control.
-
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of the concepts discussed.
Proposed DnaK Interaction Pathway
Caption: Proposed (contested) mechanism of this compound inhibiting the DnaK chaperone cycle.
Experimental Workflow for Novel Target ID
Caption: A logical workflow for the identification and validation of new this compound targets.
Conclusion and Future Directions
While the bacterial ribosome remains the primary and most well-validated intracellular target of this compound, the potential for other interactions, such as with DnaK, highlights the complexity of its mechanism of action. For drug development professionals and scientists, the critical path forward involves employing unbiased, proteome-wide screening methods to definitively map this compound's complete interactome within the bacterial cell. The methodologies and workflows presented in this guide offer a robust framework for these discovery efforts. Uncovering novel targets could not only refine our understanding of how PrAMPs function but also open new avenues for the development of potent antibiotics that exploit multiple weaknesses within the bacterial system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for translation inhibition by the glycosylated this compound peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for translation inhibition by the glycosylated this compound peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of translation termination by the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A compound from fruit flies could lead to new antibiotics | EurekAlert! [eurekalert.org]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Drosocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drosocin is a 19-amino acid, proline-rich antimicrobial peptide (AMP) originally isolated from the fruit fly, Drosophila melanogaster.[1] It exhibits potent activity, primarily against Gram-negative bacteria.[1] this compound's mechanism of action involves the inhibition of bacterial protein synthesis by targeting the ribosome. A key structural feature of native this compound is the O-glycosylation of a threonine residue, which is critical for its full antimicrobial activity.[1][2] The this compound gene is regulated by the NF-κB Imd signaling pathway in flies and also encodes a second peptide named Buletin.[1][3]
The therapeutic potential of AMPs like this compound has garnered significant interest, necessitating robust and efficient purification methods. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolution and the volatility of its mobile phases, which simplifies sample recovery.[4] This document provides detailed application notes and protocols for the purification of this compound using RP-HPLC.
I. Data Presentation
Table 1: this compound Properties
| Property | Description |
| Amino Acid Sequence | GKPRPYSPRPTSHPRPIRV[5][6] |
| Molecular Weight (unglycosylated) | ~2199 Da[3] |
| Molecular Weight (glycosylated) | Varies with glycosylation (e.g., ~2401 Da for monosaccharide, ~2564 Da for disaccharide)[3] |
| Classification | Proline-rich antimicrobial peptide (PrAMP)[1] |
| Key Feature | O-glycosylated at Threonine-11[2][5] |
| Primary Target | Gram-negative bacteria[1] |
Table 2: Recommended HPLC System and Columns for this compound Purification
| Stage | Column Type | Stationary Phase | Particle Size | Pore Size | Dimensions (ID x L) |
| Analytical | Reversed-Phase | C18 | 3-5 µm | 100-300 Å | 4.6 mm x 150-250 mm |
| Preparative | Reversed-Phase | C18 | 5-10 µm | 100-300 Å | 10-50 mm x 150-250 mm |
Table 3: HPLC Mobile Phase Composition
| Solvent | Aqueous Component (Solvent A) | Organic Component (Solvent B) |
| Composition | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
Table 4: Example HPLC Gradients for this compound Purification
| Stage | Time (min) | Flow Rate (mL/min) | % Solvent B | Purpose |
| Analytical | 0 | 1.0 | 5 | Column Equilibration |
| 5 | 1.0 | 5 | Sample Loading | |
| 35 | 1.0 | 65 | Peptide Elution | |
| 40 | 1.0 | 95 | Column Wash | |
| 45 | 1.0 | 5 | Re-equilibration | |
| Preparative | 0 | 20.0 | 10 | Column Equilibration |
| 10 | 20.0 | 10 | Sample Loading | |
| 70 | 20.0 | 50 | Peptide Elution (Shallow Gradient) | |
| 80 | 20.0 | 95 | Column Wash | |
| 90 | 20.0 | 10 | Re-equilibration |
II. Experimental Protocols
Protocol 1: Sample Preparation from Insect Hemolymph
This protocol describes the extraction of peptides from insect hemolymph, a common source of native this compound.
-
Hemolymph Collection: Collect hemolymph from immune-challenged insects by piercing the cuticle with a sterile needle. To prevent melanization, collect the hemolymph into a pre-chilled tube containing a few crystals of phenylthiourea.[7]
-
Cell Removal: Centrifuge the collected hemolymph at 200 x g for 5 minutes at 4°C to pellet the hemocytes. Transfer the supernatant (cell-free hemolymph) to a new tube.[8]
-
Protein Precipitation: Add 10 volumes of an acidic methanol solution (90% methanol, 1% glacial acetic acid, 9% water) to the cell-free hemolymph.[8] Mix thoroughly and incubate on ice for 30 minutes to precipitate larger proteins.
-
Clarification: Centrifuge the mixture at 20,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.[8]
-
Peptide Concentration: Carefully collect the supernatant, which contains the peptides. Lyophilize (freeze-dry) the supernatant to obtain a peptide-enriched powder.
-
Reconstitution: Reconstitute the lyophilized powder in Solvent A (0.1% TFA in water) for HPLC analysis.[8]
-
Lipid Removal (Optional): If the sample is rich in lipids, add an equal volume of n-hexane, vortex, and centrifuge at 20,000 x g for 10 minutes at 4°C. The upper hexane layer containing lipids can be discarded.[8]
-
Final Filtration: Before injection, filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter.
Protocol 2: Analytical RP-HPLC for this compound Purity Assessment
This protocol is for analyzing the purity of the this compound sample and optimizing the separation conditions.
-
System Preparation: Set up the HPLC system with the mobile phases as described in Table 3.
-
Column Installation: Install an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Equilibration: Equilibrate the column with 95% Solvent A and 5% Solvent B at a flow rate of 1.0 mL/min for at least 15-20 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject 20-50 µL of the prepared this compound sample.
-
Gradient Elution: Run the analytical gradient as outlined in Table 4.
-
Detection: Monitor the elution of peptides by UV absorbance at 214 nm and 280 nm. Peptide bonds absorb strongly at 214 nm.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of this compound and assess the sample's purity by calculating the peak area percentage.
Protocol 3: Preparative RP-HPLC for this compound Purification
This protocol is for purifying larger quantities of this compound for downstream applications. The gradient should be optimized at the analytical scale first.
-
System and Column Preparation: Set up the HPLC system with a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm) and fresh mobile phases.
-
Equilibration: Equilibrate the column with the starting conditions of the preparative gradient (e.g., 90% Solvent A, 10% Solvent B) at the appropriate flow rate (e.g., 20 mL/min) until the baseline is stable.
-
Sample Loading: Dissolve the crude peptide sample in a minimal volume of Solvent A. Inject the sample onto the column.
-
Gradient Elution: Run the optimized preparative gradient (see Table 4 for an example). A shallower gradient around the elution point of this compound will improve resolution.
-
Fraction Collection: Collect fractions of 2-5 mL throughout the elution of the main peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of each collected fraction using the analytical HPLC protocol (Protocol 2).
-
Pooling and Lyophilization: Pool the fractions that contain this compound at the desired purity level. Freeze the pooled fractions and lyophilize them to obtain the purified peptide as a white, fluffy powder.
-
Characterization: Confirm the identity and mass of the purified this compound using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[3]
III. Visualizations
This compound Induction via the Imd Signaling Pathway
Caption: The Imd signaling pathway leading to this compound gene transcription in Drosophila.
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and purification of this compound using RP-HPLC.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structural basis for translation inhibition by the glycosylated this compound peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drosophila immunity: the this compound gene encodes two host defence peptides with pathogen-specific roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and Properties of Proline-Rich Antimicrobial Peptides from Sheep and Goat Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of translation termination by the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. eajbsa.journals.ekb.eg [eajbsa.journals.ekb.eg]
- 8. itqb.unl.pt [itqb.unl.pt]
In Vitro Antibacterial Activity Assays for Drosocin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the in vitro antibacterial activity of Drosocin, a proline-rich antimicrobial peptide (AMP) isolated from the fruit fly, Drosophila melanogaster. This compound exhibits potent activity, primarily against Gram-negative bacteria, by inhibiting protein synthesis.[1][2] Its unique mechanism of action involves binding to the bacterial ribosome and arresting translation at the stop codon.[3][4][5]
This document outlines the methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and performing Radial Diffusion Assays (RDA) for this compound. Additionally, it includes a summary of its biological signaling pathway and quantitative antibacterial activity data.
Mechanism of Action and Biological Context
This compound is a key component of the humoral immune response in Drosophila. Its expression is regulated by the Immune deficiency (Imd) signaling pathway, which is primarily activated by Gram-negative bacteria.[5] The Imd pathway shares similarities with the mammalian TNF receptor signaling pathway.[3] Upon bacterial recognition, a signaling cascade culminates in the activation of the NF-κB transcription factor Relish, leading to the synthesis and secretion of antimicrobial peptides, including this compound, into the hemolymph.[1][6]
This compound's primary intracellular target is the bacterial ribosome, where it interferes with translation termination.[3][5][7] A critical structural feature of this compound is the O-glycosylation of a threonine residue, which significantly enhances its antibacterial activity, potentially by facilitating its uptake into bacterial cells.[1][2][8] While non-glycosylated this compound retains some activity, its MIC is notably higher.[7][9]
Drosophila Imd Signaling Pathway
Caption: Simplified diagram of the Drosophila Imd signaling pathway.
Quantitative Antibacterial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its analogues against various bacterial strains. It is important to note that the activity of this compound can be influenced by factors such as glycosylation and the specific amino acid sequence of analogues.
| Peptide/Analogue | Bacterial Strain | MIC (µM) | Reference |
| Glycosylated this compound | Escherichia coli | 1 - 2 | [10] |
| Unglycosylated this compound | Escherichia coli | 8 - 10 | [10] |
| Glycosylated this compound | Enterobacter cloacae | 1 - 2 | [10] |
| Unglycosylated this compound | Enterobacter cloacae | 8 - 10 | [10] |
| Unglycosylated this compound Analogues | Gram-negative bacteria (various) | 3.1 - 100 | [11] |
| Unglycosylated this compound | Escherichia coli K12 BW25113 | 32 - 64 µg/mL | [7] |
| This compound Analogues | Micrococcus luteus | >100 | [11] |
| This compound Analogues | Xanthomonas campestris | >100 | [11] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC of this compound.
-
This compound (glycosylated or unglycosylated)
-
Test bacterial strains (e.g., E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
-
Incubator
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into 5 mL of MHB or TSB.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] This can be measured using a spectrophotometer at an optical density (OD) of 0.08-0.1 at 625 nm.[12]
-
Further dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[13]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the this compound stock solution in the 96-well plate using MHB to obtain a range of concentrations. The final volume in each well should be 50 µL or 100 µL before adding the bacterial inoculum.[13]
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria without this compound) and a negative control (broth only) on each plate.
-
Incubate the plate at 37°C for 18-24 hours.[14]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[13]
-
Alternatively, the OD at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.
-
MIC Assay Workflow
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a continuation of the MIC assay.
-
Results from the MIC assay
-
Nutrient agar plates
-
Sterile pipette tips
-
Incubator
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, take a 10-100 µL aliquot from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).[12]
-
Spread the aliquot onto a nutrient agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
Relationship between MIC and MBC
Caption: Logical flow from MIC to MBC determination.
Radial Diffusion Assay (RDA)
The RDA is an agar-based assay used to quantify the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition.
-
This compound
-
Test bacterial strains
-
Tryptic Soy Broth (TSB)
-
Agarose
-
Sterile petri dishes
-
Sterile pipette tips or hole puncher
-
Incubator
-
Calipers or imaging software for measuring zone diameters
-
Preparation of Bacterial Lawn:
-
Grow the test bacterium to the mid-logarithmic phase in TSB.
-
Prepare an underlay agar gel (e.g., 1% agarose in 10 mM Tris-HCl).
-
Prepare an overlay gel by seeding molten, cooled (to ~45°C) agarose with the bacterial culture to a final concentration of approximately 4 x 10⁵ CFU/mL.[10]
-
Pour the seeded overlay gel onto the underlay gel in a petri dish and allow it to solidify.
-
-
Application of this compound:
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.[17]
-
After incubation, clear zones of no bacterial growth will appear around the wells containing active this compound.
-
Measure the diameter of these inhibition zones. The diameter is proportional to the concentration of the antimicrobial peptide.
-
-
Data Analysis:
-
A standard curve can be generated by plotting the diameter of the inhibition zones against the logarithm of the this compound concentration. This can be used to determine the activity of unknown samples.
-
Radial Diffusion Assay Workflow
Caption: Workflow for the Radial Diffusion Assay (RDA).
References
- 1. Imd pathway - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The Drosophila IMD pathway in the activation of the humoral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of translation termination by the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for translation inhibition by the glycosylated this compound peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Antimicrobial Radial Diffusion Assay. [bio-protocol.org]
- 11. Evaluation of the antibacterial spectrum of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 14. 3.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Expressing and Localizing Drosocin in Drosophila Tissues
For Researchers, Scientists, and Drug Development Professionals
Application Notes: Understanding Drosocin
This compound is a 19-residue, proline-rich antimicrobial peptide (AMP) first identified in Drosophila melanogaster.[1] It is a key effector molecule in the fly's innate immune system, demonstrating potent activity, primarily against Gram-negative bacteria.[1][2] Unlike many AMPs that function by disrupting cell membranes, this compound and similar proline-rich peptides can enter bacterial cells to inhibit intracellular processes, specifically by binding to bacterial ribosomes and preventing protein translation.[2][3][4] The this compound gene (Dro) is located at cytological position 51C1-51C1 and is regulated chiefly by the Immune deficiency (Imd) signaling pathway in response to infection.[5][6]
This compound expression is observed in several tissues:
-
Fat Body: The primary site of systemic immune response, where this compound is strongly induced upon septic injury and secreted into the hemolymph.[2][5][6]
-
Epithelial Tissues: this compound is expressed in various barrier tissues, including the respiratory, digestive, and reproductive tracts, suggesting a role in local immunity against environmental pathogens.[5][7]
-
Female Genital Tract: Constitutive expression is found in the calyx and oviduct of fertilized, egg-laying females, indicating a role in protecting the reproductive system.[2]
Studying the specific expression patterns and subcellular localization of this compound is crucial for understanding its role in both systemic and local immunity, its mechanism of action, and its potential as a template for novel antimicrobial drug development. The following protocols provide detailed methods for expressing this compound in specific Drosophila tissues and for its subsequent localization and quantification.
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's efficacy and expression levels.
Table 1: In Vitro Efficacy and In Vivo Concentration of this compound
| Parameter | Value | Target Organism/Condition | Source |
|---|---|---|---|
| Minimum Inhibitory Concentration (MIC) | 1 - 2 µM (glycosylated form) | E. coli, E. cloacae | [5] |
| Minimum Inhibitory Concentration (MIC) | 8 - 10 µM (unglycosylated form) | E. coli, E. cloacae | [5] |
| Endogenous Concentration (Hemolymph) | ~40 µM (post-infection) | Drosophila melanogaster |[5] |
Table 2: Relative mRNA Expression of this compound in mxcmbn1 Mutant Larvae
| Genotype | Relative Dro mRNA Level (Normalized to Control) | Source |
|---|---|---|
| Normal Control (w/Y) | 1.0 | [8] |
| mxcmbn1 Mutant (Tumor Model) | ~2.5 | [8] |
| mxcmbn1 / Toll heterozygote | ~1.5 | [8] |
| mxcmbn1 / imd heterozygote | ~1.2 |[8] |
Experimental Protocols & Visualizations
Methods for this compound Expression
This protocol describes the creation of transgenic flies capable of expressing this compound under the control of the GAL4/UAS system. The phiC31 integrase system is used for site-specific integration, ensuring reproducible expression levels.[9][10]
Workflow for Generating Transgenic Flies
Caption: Workflow for phiC31-mediated transgenesis.
Materials & Reagents:
-
Donor plasmid: pUASTattB vector containing the full-length this compound cDNA.
-
phiC31 integrase mRNA.
-
Drosophila recipient stock containing an attP docking site (e.g., lines with sites on chromosome 2 or 3).
-
Standard fly food and vials.
-
Microinjection setup (microscope, needle puller, micromanipulator).
-
Halocarbon oil.
Procedure:
-
Plasmid and mRNA Preparation:
-
Subclone the this compound coding sequence into the pUASTattB donor plasmid using standard molecular biology techniques.
-
Prepare high-quality, concentrated plasmid DNA (~500 ng/µL).
-
Synthesize phiC31 integrase mRNA in vitro or obtain from a commercial source.
-
Prepare the injection mix: combine the donor plasmid (e.g., 200-500 ng/µL) and phiC31 mRNA (e.g., 100-400 ng/µL) in injection buffer.
-
-
Embryo Collection and Injection:
-
Collect embryos from the chosen attP recipient line for 1-2 hours.
-
Dechorionate embryos using bleach and align them on an agar plate or slide.
-
Microinject the plasmid/mRNA mix into the posterior pole of the embryos.[9]
-
Cover the injected embryos with halocarbon oil to prevent desiccation.
-
-
Fly Rearing and Screening:
-
Allow injected embryos (G0) to develop into adults.
-
Cross individual G0 flies to a balancer stock to identify germline transformants.
-
Screen the G1 progeny for the presence of the transgene, typically via a visible marker like the restoration of red eye color (w+).
-
Establish stable transgenic stocks from positive G1 flies.
-
This protocol uses the transgenic flies from Protocol 1 to drive this compound expression in specific tissues.[11][12][13]
GAL4/UAS System for this compound Expression
Caption: The bipartite GAL4/UAS expression system.
Materials & Reagents:
-
Stable UAS-Drosocin transgenic fly stock (from Protocol 1).
-
Various GAL4 driver lines with expression in tissues of interest (e.g., Cg-GAL4 for fat body, esg-GAL4 for gut stem cells).
-
Standard fly food and vials.
Procedure:
-
Select GAL4 Driver: Choose a GAL4 driver line that directs expression to the desired tissue (e.g., fat body, gut, trachea).[14]
-
Genetic Cross: Set up a cross between virgin females from the GAL4 driver line and males from the UAS-Drosocin line (or vice versa).
-
Analyze Progeny: Collect the F1 progeny from the cross. In these flies, this compound will be expressed specifically in the cells where the GAL4 protein is active.
-
Experimental Analysis: Use the F1 progeny for downstream experiments, such as infection assays, lifespan studies, or tissue collection for localization and quantification.
Methods for this compound Localization
This method involves creating a transgenic fly where Green Fluorescent Protein (GFP) is fused to the this compound protein. This allows for direct visualization of this compound expression and localization in living or fixed tissues.[7][8]
Procedure:
-
Construct Generation: Create a construct where the GFP coding sequence is fused in-frame to the this compound coding sequence. This fusion gene can be placed under the control of the native this compound promoter to study endogenous expression patterns or under UAS control for targeted expression.[6][7]
-
Transgenesis: Generate transgenic flies using the method described in Protocol 1.
-
Visualization:
-
Dissect tissues of interest (e.g., fat body, gut, trachea) from larvae or adults in phosphate-buffered saline (PBS).
-
Mount the fresh tissue on a microscope slide in a drop of PBS or mounting medium.
-
Visualize GFP fluorescence using a confocal or epifluorescence microscope. This approach has been used to show this compound expression in the fat body and tracheae.[7][8]
-
This protocol provides a general method for detecting this compound protein in fixed Drosophila tissues using a specific primary antibody.
General Immunohistochemistry Workflow
Caption: Key steps in an IHC protocol for Drosophila tissues.
Materials & Reagents:
-
Drosophila larvae or adults.
-
Dissection tools.
-
Schneider's Insect Medium or 1x PBS.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Wash Buffer (PBT): PBS with 0.5% Triton X-100.
-
Blocking Solution: 5% Normal Goat Serum in PBT.
-
Primary Antibody: Rabbit or mouse anti-Drosocin antibody (requires custom generation or sourcing).
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488).
-
Mounting Medium (e.g., Vectashield).
-
Microscope slides and coverslips.
Procedure:
-
Dissection: Dissect the tissue of interest (e.g., adult CNS, larval fat body, gut) in cold Schneider's Medium or 1x PBS.[15][16]
-
Fixation: Transfer the dissected tissue to a microcentrifuge tube containing 2% or 4% PFA and fix for 20-55 minutes at room temperature.[15]
-
Washing: Remove the fixative and wash the tissue extensively (e.g., 4 x 10 minutes) with PBT to permeabilize the membranes.[15]
-
Blocking: Incubate the tissue in Blocking Solution for at least 1.5 hours at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the tissue with the primary anti-Drosocin antibody, diluted in Blocking Solution, overnight at 4°C on a rotator.
-
Post-Primary Washes: Wash the tissue thoroughly with PBT (e.g., 3 x 30 minutes) to remove unbound primary antibody.[15]
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody, diluted in Blocking Solution, for 4 hours at room temperature or overnight at 4°C. Protect from light from this step onwards.[15]
-
Final Washes: Wash again with PBT (3 x 30 minutes) and then briefly with PBS to remove excess detergent.
-
Mounting and Imaging: Carefully transfer the stained tissue to a microscope slide, add a drop of mounting medium, and apply a coverslip. Image using a confocal microscope.
Method for this compound Quantification
This protocol allows for the quantification of this compound gene expression levels in different tissues or under various experimental conditions.
Materials & Reagents:
-
Drosophila tissues.
-
RNA extraction kit (e.g., TRIzol or column-based kits).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers specific for this compound and a reference gene (e.g., Rp49).
-
qPCR instrument.
Procedure:
-
Sample Collection: Collect tissues from control and experimental groups of flies (a minimum of 5-10 flies per sample is recommended).[17] Immediately freeze in liquid nitrogen or place in RNA stabilization solution.
-
RNA Extraction: Extract total RNA from the samples according to the manufacturer's protocol of your chosen kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg).
-
qPCR Reaction:
-
Set up qPCR reactions in triplicate for each sample, including primers for this compound and the reference gene Rp49.[8]
-
A typical reaction includes cDNA template, forward and reverse primers, and qPCR master mix.
-
-
Data Analysis:
-
Run the reactions on a real-time PCR system.
-
Calculate the relative expression of this compound using the ΔΔCt method, normalizing its expression to the reference gene.
-
This compound Signaling Pathway
Simplified Imd Pathway Leading to this compound Expression
Caption: Imd pathway activation by Gram-negative bacteria.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Inhibition of translation termination by the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. sdbonline.org [sdbonline.org]
- 6. Cloning of the gene encoding the antibacterial peptide this compound involved in Drosophila immunity. Expression studies during the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. mdpi.com [mdpi.com]
- 9. Creating transgenic Drosophila by microinjecting the site-specific phiC31 integrase mRNA and a transgene-containing donor plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GAL4/UAS targeted gene expression for studying Drosophila Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Gal4-UAS system: Drosophila research tool - The Arrogant Scientist [arrogantscientist.com]
- 13. youtube.com [youtube.com]
- 14. Anti-Tumor Effects of Cecropin A and this compound Incorporated into Macrophage-like Cells Against Hematopoietic Tumors in Drosophila mxc Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. janelia.org [janelia.org]
- 16. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the serum stability of Drosocin with amino acid substitutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the serum stability of the antimicrobial peptide Drosocin through amino acid substitutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a proline-rich antimicrobial peptide (PrAMP) that functions by inhibiting protein synthesis in bacteria.[1][2][3][4][5] It specifically targets the bacterial ribosome and arrests translation at stop codons, which traps the release factors and ultimately leads to cell death.[1][2][3][5] This mode of action classifies it as a Type II PrAMP, similar to apidaecin.[1][2]
Q2: Why is improving the serum stability of this compound important for its therapeutic potential?
Like many therapeutic peptides, unmodified linear peptides such as this compound are often rapidly degraded by proteases present in serum.[6][7] This short half-life in the bloodstream limits their systemic bioavailability and efficacy as therapeutic agents. Enhancing serum stability is a critical step in developing this compound into a viable systemic antibiotic.
Q3: What are some common amino acid substitution strategies to improve this compound's serum stability?
Several strategies involving amino acid substitutions have been explored to enhance the serum stability of this compound:
-
Substitution with Hydroxyproline: Replacing proline (Pro) residues with trans-4-hydroxy-L-proline (tHyp) has been shown to significantly increase the serum half-life of unglycosylated this compound analogs.[6][7]
-
D-Amino Acid Substitution: Incorporating D-amino acids instead of the natural L-amino acids at specific positions can make the peptide more resistant to degradation by endogenous proteases.[8][9][10]
-
Substitution of Glycosylated Threonine: The native this compound is glycosylated at a threonine residue, which is important for its activity.[4] Interestingly, substituting this threonine with a serine has been reported to result in a more stable peptide in human serum with comparable activity to the glycosylated form.[7]
Q4: Do amino acid substitutions affect the antimicrobial activity of this compound?
Yes, amino acid substitutions can impact this compound's activity, and the effect can be position-dependent. For instance, substituting proline residues at positions 3, 5, 10, and 14 with trans-4-hydroxy-L-proline improved antibacterial activity, whereas substitution at Pro-16 reduced it.[6][7] It is crucial to balance improved stability with the retention of potent antimicrobial effects.
Troubleshooting Guides
Problem 1: this compound analog shows high activity in vitro but is ineffective in vivo.
-
Possible Cause: Poor serum stability leading to rapid degradation of the peptide.
-
Troubleshooting Steps:
-
Perform a Serum Stability Assay: Directly measure the half-life of your this compound analog in serum (see Experimental Protocols section). This will quantify its stability.
-
Analyze Degradation Products: Use Mass Spectrometry (MS) to identify the cleavage sites in your peptide. This information can guide further amino acid substitutions to protect these vulnerable positions.
-
Introduce Stability-Enhancing Modifications: Based on the stability data, consider introducing modifications such as hydroxyproline substitutions at proline residues or incorporating D-amino acids at the identified cleavage sites.[6][7][8][9][10]
-
Problem 2: Significant variability in serum stability assay results.
-
Possible Cause 1: Improper sample handling and storage.
-
Troubleshooting Steps:
-
Standardize Storage: Store lyophilized peptides at -20°C or lower and minimize light exposure.[11]
-
Avoid Freeze-Thaw Cycles: Aliquot peptide solutions to avoid repeated freezing and thawing, which can cause degradation.[11]
-
Use Sterile Buffers: Dissolve peptides in sterile buffers to prevent microbial contamination.[11]
-
-
Possible Cause 2: Inconsistent experimental conditions.
-
Troubleshooting Steps:
-
Control Incubation Temperature: Ensure a constant and accurate incubation temperature (typically 37°C) throughout the experiment.[12][13]
-
Standardize Serum Source: Use a consistent source and batch of serum for all experiments, as enzymatic activity can vary.
-
Optimize Protein Precipitation: The method used to precipitate serum proteins before analysis can affect peptide recovery. Test different precipitation methods (e.g., acetonitrile, trichloroacetic acid) to find the most consistent one for your peptide.[12][14]
-
Problem 3: Amino acid substitutions lead to a loss of antimicrobial activity.
-
Possible Cause: The substituted amino acid is critical for the peptide's interaction with the bacterial ribosome.
-
Troubleshooting Steps:
-
Rational Design of Substitutions: Before synthesis, analyze the structure-activity relationship of this compound. Multiple amino acid residues throughout the peptide are crucial for its interaction with the ribosome.[1][3] Avoid substituting highly conserved or functionally critical residues.
-
Alanine Scanning: If not already done, perform an alanine scan to identify which residues are essential for activity.
-
Test a Panel of Substitutions: Instead of a single substitution, create a small library of analogs with different substitutions at the target position to identify modifications that enhance stability while preserving activity.
-
Data Presentation
Table 1: Serum Stability of this compound Analogs with Hydroxyproline Substitutions
| This compound Analog | Substitution(s) | Half-life in Mouse Serum | Relative Stability Improvement |
| Unglycosylated this compound | None | Baseline | 1x |
| Analog 1 | Pro3 -> tHyp | Increased | 4-8x |
| Analog 2 | Pro5 -> tHyp | Increased | 4-8x |
| Analog 3 | Pro10 -> tHyp | Improved Activity | Not specified |
| Analog 4 | Pro14 -> tHyp | Improved Activity | Not specified |
| Analog 5 | Pro16 -> tHyp | Reduced Activity | Not specified |
Data summarized from literature reports.[6][7] "tHyp" refers to trans-4-hydroxy-L-proline.
Experimental Protocols
Protocol 1: Serum Stability Assay using RP-HPLC
This protocol outlines a typical experiment to determine the half-life of a this compound analog in serum.
-
Peptide Preparation:
-
Dissolve the lyophilized this compound analog in sterile, nuclease-free water or a suitable buffer to create a stock solution (e.g., 1 mg/mL).
-
Determine the exact concentration using a method like UV absorbance at 280 nm if the peptide contains aromatic residues, or a colorimetric assay.
-
-
Incubation:
-
Thaw a vial of serum (e.g., human, mouse) and bring it to 37°C in a water bath.
-
In a microcentrifuge tube, mix the this compound analog stock solution with the pre-warmed serum to achieve a final peptide concentration of approximately 0.5 mM.[15]
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.
-
-
Protein Precipitation and Reaction Quenching:
-
Immediately stop the enzymatic degradation by adding the aliquot to a tube containing a protein precipitation agent. Common methods include:
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
-
Analysis by RP-HPLC:
-
Carefully collect the supernatant containing the peptide and its degradation products.
-
Analyze the supernatant using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
-
Use a linear gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as a mobile phase.
-
Monitor the elution profile by detecting the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of the remaining intact peptide against time.
-
Calculate the half-life (t½) by fitting the data to a one-phase decay model.
-
Visualizations
Caption: Workflow for Serum Stability Assay of this compound Analogs.
Caption: Mechanism of Action of this compound in Bacteria.
References
- 1. Inhibition of translation termination by the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. A compound from fruit flies could lead to new antibiotics | UIC today [today.uic.edu]
- 6. Hydroxyproline substitutions stabilize non-glycosylated this compound against serum proteases without challenging its antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 9. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 10. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Differentiating between Drosocin cellular uptake and on-target activity in assays
Welcome to the technical support center for researchers working with Drosocin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you differentiate between cellular uptake and on-target activity in your assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a proline-rich antimicrobial peptide (PrAMP) that primarily functions by inhibiting protein synthesis in bacteria.[1][2][3] It specifically targets the bacterial ribosome, binding within the nascent peptide exit tunnel and arresting translation at stop codons. This action is thought to sequester class 1 release factors, ultimately leading to the cessation of protein synthesis and bacterial cell death.[1][2][4]
Q2: Why is it challenging to distinguish between cellular uptake and on-target activity of this compound in whole-cell assays?
A2: In whole-cell assays, the observed antimicrobial effect is a combination of this compound's ability to first penetrate the bacterial cell membrane (cellular uptake) and then interact with its intracellular target, the ribosome (on-target activity).[2] A lack of antimicrobial activity could be due to poor uptake, a lack of on-target engagement, or both. Conversely, modifications to the peptide could enhance uptake but reduce on-target activity, or vice-versa, and a simple minimum inhibitory concentration (MIC) assay would not distinguish between these possibilities.
Q3: What is the role of glycosylation in this compound's activity?
A3: Native this compound is O-glycosylated on a specific threonine residue.[5] This glycosylation has been shown to be important for its antimicrobial activity, likely by influencing its cellular uptake.[2] However, non-glycosylated this compound still retains antibacterial properties, indicating that the core peptide is responsible for the on-target activity of inhibiting translation.[1][2]
Q4: How can I study this compound's on-target activity independently of its cellular uptake?
A4: There are two primary methods to achieve this:
-
In Vitro Translation Inhibition Assays: These cell-free systems use purified ribosomes, amino acids, and other necessary components for protein synthesis. By adding this compound directly to this system, you can measure its inhibitory effect on translation without the confounding factor of cellular uptake.
-
Endogenous Expression Systems: this compound can be expressed directly within the target bacteria using an inducible plasmid. This bypasses the need for the peptide to cross the cell membrane, allowing for a direct assessment of its intracellular activity.[1]
Troubleshooting Guides
Cellular Uptake Assays using Fluorescently Labeled this compound
Issue 1: High Background Fluorescence
-
Possible Cause:
-
Non-specific binding of the fluorescently labeled this compound to the outside of the bacterial cells or to the experimental apparatus (e.g., microplate wells).
-
Autofluorescence from the bacterial cells or the growth medium.
-
Excessive concentration of the labeled peptide.
-
-
Troubleshooting Steps:
-
Washing: Increase the number and stringency of washing steps with a suitable buffer (e.g., PBS) to remove unbound peptide.
-
Blocking: Incubate the cells with a blocking agent, such as bovine serum albumin (BSA), before adding the labeled this compound to reduce non-specific binding.
-
Controls: Include an unstained control (cells only) to measure the intrinsic autofluorescence of the bacteria and a control with a non-binding fluorescent peptide to assess non-specific binding.
-
Peptide Concentration: Titrate the concentration of the fluorescently labeled this compound to find the optimal concentration that gives a good signal-to-noise ratio.
-
Quenching: Use a quenching agent like Trypan Blue to quench the fluorescence of the extracellular peptide, ensuring that only the internalized fluorescence is measured.
-
Issue 2: Low or No Fluorescence Signal
-
Possible Cause:
-
Inefficient cellular uptake of this compound by the specific bacterial strain.
-
Degradation of the fluorescently labeled this compound by bacterial proteases.
-
Quenching of the fluorophore inside the bacterial cell.
-
Incorrect filter sets on the fluorescence microscope or plate reader.
-
-
Troubleshooting Steps:
-
Positive Control: Use a well-characterized cell-penetrating peptide as a positive control to ensure the assay is working correctly.
-
Protease Inhibitors: Include protease inhibitors in the assay buffer to prevent degradation of the peptide.
-
Fluorophore Choice: Select a fluorophore that is less susceptible to pH-dependent quenching.
-
Instrument Settings: Verify that the excitation and emission wavelengths for your chosen fluorophore are correctly set on the instrument.
-
Time Course: Perform a time-course experiment to determine the optimal incubation time for maximum uptake.
-
On-Target Activity Assays
Issue 3: Inconsistent Results in In Vitro Translation Inhibition Assays
-
Possible Cause:
-
Variability in the activity of the cell-free extract or purified components.
-
Degradation of mRNA template or this compound.
-
Inaccurate pipetting of small volumes.
-
-
Troubleshooting Steps:
-
Component Quality: Use fresh, high-quality cell-free extract and other reagents. Aliquot reagents to avoid multiple freeze-thaw cycles.
-
RNase Contamination: Ensure all solutions and equipment are RNase-free to prevent mRNA degradation.
-
Positive and Negative Controls: Include a known translation inhibitor (e.g., chloramphenicol) as a positive control and a no-inhibitor control to establish the baseline translation level.
-
Master Mix: Prepare a master mix of reagents to minimize pipetting variability between wells.
-
Reagent Stability: Ensure this compound is properly dissolved and stable in the assay buffer.
-
Issue 4: No Stop Codon Readthrough Detected in Reporter Assays
-
Possible Cause:
-
The concentration of this compound is too high, leading to complete inhibition of translation rather than readthrough.
-
The reporter system is not sensitive enough.
-
The specific stop codon in the reporter is not efficiently read through by this compound.
-
-
Troubleshooting Steps:
-
This compound Concentration: Test a range of sub-inhibitory concentrations of this compound. Readthrough is typically observed at concentrations below the MIC.[1]
-
Reporter Plasmid: Use a well-validated dual-reporter plasmid system (e.g., RFP-stop-GFP) with a strong promoter to ensure high levels of reporter expression.[1]
-
Stop Codon Context: The sequence context around the stop codon can influence readthrough efficiency. If possible, test reporters with different stop codons (UGA, UAG, UAA).
-
Time Course: Measure reporter gene expression at different time points after inducing this compound expression or adding it to the culture.
-
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Analogues against Various Bacterial Strains
| This compound Analogue | Target Bacterium | MIC (µM) |
| This compound (Unglycosylated) | Escherichia coli | 3.1 - 6.25 |
| This compound (Unglycosylated) | Salmonella Typhimurium | 6.25 - 12.5 |
| This compound (Unglycosylated) | Pseudomonas aeruginosa | > 100 |
| This compound Analogue 1 | Escherichia coli | 3.1 - 6.25 |
| This compound Analogue 1 | Klebsiella pneumoniae | 12.5 - 25 |
| This compound Analogue 2 | Enterobacter cloacae | 6.25 |
| This compound Analogue 2 | Micrococcus luteus | 50 - 100 |
Note: Data is synthesized from published literature and is intended for comparative purposes. Actual MIC values may vary depending on the specific experimental conditions.
Table 2: Example Data for this compound Cellular Uptake Assay
| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0 (Control) | 150 | 25 |
| 1 | 800 | 75 |
| 5 | 2500 | 210 |
| 10 | 4500 | 350 |
Table 3: Example Data for this compound-Induced Stop Codon Readthrough Assay
| This compound Concentration (µM) | Relative GFP/RFP Fluorescence Ratio | Standard Deviation |
| 0 (Control) | 1.0 | 0.1 |
| 0.5 | 2.5 | 0.3 |
| 1.0 | 4.8 | 0.5 |
| 2.0 (Inhibitory) | 1.2 | 0.2 |
Experimental Protocols
Protocol 1: this compound Cellular Uptake Assay using Fluorescent Labeling
-
Preparation:
-
Synthesize or purchase this compound labeled with a suitable fluorophore (e.g., FITC, TAMRA).
-
Grow the target bacterial strain to the mid-logarithmic phase in an appropriate culture medium.
-
Wash and resuspend the bacteria in a suitable buffer (e.g., PBS) to a defined optical density (e.g., OD600 = 0.5).
-
-
Incubation:
-
Add different concentrations of the fluorescently labeled this compound to the bacterial suspension in a 96-well black, clear-bottom plate.
-
Include a no-peptide control and a positive control with a known cell-penetrating peptide.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours).
-
-
Measurement:
-
After incubation, wash the cells three times with ice-cold PBS to remove unbound peptide.
-
Resuspend the final cell pellet in PBS.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Alternatively, analyze the cells using flow cytometry to quantify the percentage of fluorescent cells and the mean fluorescence intensity per cell.
-
Protocol 2: In Vitro Translation Inhibition Assay
-
Reaction Setup:
-
Use a commercially available E. coli S30 cell-free translation system.
-
Prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and a reporter mRNA (e.g., luciferase or GFP).
-
Aliquot the master mix into microcentrifuge tubes or a 96-well plate.
-
-
Inhibition:
-
Add varying concentrations of this compound to the reaction mixtures.
-
Include a no-Drosocin control (100% translation) and a positive control with a known translation inhibitor (e.g., chloramphenicol).
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Quantification:
-
If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer.
-
If using a GFP reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of translation inhibition for each this compound concentration relative to the no-Drosocin control.
-
Protocol 3: Stop Codon Readthrough Reporter Assay
-
Bacterial Strain Preparation:
-
Transform the target bacterial strain with a dual-reporter plasmid containing an upstream reporter gene (e.g., RFP), a stop codon, and a downstream reporter gene in the same reading frame (e.g., GFP).
-
Grow an overnight culture of the transformed bacteria in a selective medium.
-
-
Induction and Treatment:
-
Dilute the overnight culture into fresh medium and grow to the mid-logarithmic phase.
-
Induce the expression of the reporter genes (e.g., with IPTG if using a lac promoter).
-
Add sub-inhibitory concentrations of this compound to the cultures. Include a no-Drosocin control.
-
-
Measurement:
-
Incubate the cultures for a further 2-4 hours to allow for reporter protein expression.
-
Measure the fluorescence of both RFP and GFP using a fluorescence plate reader or flow cytometer.
-
Calculate the ratio of GFP to RFP fluorescence. An increase in this ratio in the presence of this compound indicates stop codon readthrough.
-
Visualizations
Caption: Experimental workflows for cellular uptake and on-target activity assays.
Caption: this compound's mechanism of action from uptake to cell death.
Caption: Relationship between cellular uptake, on-target, and overall activity.
References
Addressing solubility issues of Drosocin in different buffer systems
Welcome to the technical support center for addressing solubility issues of the antimicrobial peptide, Drosocin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preparing and handling this compound in various buffer systems for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before dissolving my lyophilized this compound?
A1: Before attempting to dissolve this compound, it is crucial to understand its physicochemical properties. This compound is a 19-amino acid peptide with the sequence GKPRPYSPRPTSHPRPIRV. To select an appropriate solvent, you must first determine its net charge at a neutral pH.
-
Acidic residues (contributing a -1 charge): D (Aspartic Acid), E (Glutamic Acid)
-
Basic residues (contributing a +1 charge): K (Lysine), R (Arginine), H (Histidine)
Let's calculate the net charge of this compound at pH ~7:
-
Lysine (K): 1
-
Arginine (R): 4
-
Histidine (H): 1
-
N-terminus amine group: 1
-
Total Positive Charges: 7
-
Total Negative Charges (from C-terminus carboxyl group): -1
-
Net Charge at pH ~7: +6
Since this compound has a significant positive net charge at neutral pH, it is classified as a basic peptide . This property is the primary guide for selecting an appropriate initial solvent.
Q2: My this compound powder won't dissolve in my neutral buffer (e.g., PBS, HEPES, Tris at pH 7.4). What should I do?
A2: This is a common issue for basic peptides when directly introduced into a neutral pH buffer. The high positive charge can lead to aggregation. The recommended approach is to first dissolve the peptide in a slightly acidic solution before diluting it into your final buffer. This protonates potential negative charges and helps to repel the positively charged peptide molecules, preventing aggregation.
Q3: What is the recommended procedure for preparing a this compound stock solution?
A3: A generalized protocol for preparing a this compound stock solution is outlined below. It is always recommended to test the solubility of a small aliquot of your peptide first before dissolving the entire batch.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Stock Solution
This protocol is the first method to attempt for preparing a this compound stock solution.
Materials:
-
Lyophilized this compound
-
Sterile, deionized water
-
Sterile, dilute (0.1%) acetic acid in water
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a small volume of sterile, deionized water to the vial to create a concentrated stock solution (e.g., 1-5 mg/mL).
-
Vortex the vial gently.
-
If the peptide does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.[2] Chilling the sample on ice between sonications can help minimize peptide aggregation.[2]
-
If solubility remains poor, add a small amount of 0.1% acetic acid.[1][3] For basic peptides like this compound, the acidic environment will aid dissolution.
-
Once fully dissolved, this concentrated stock can be aliquoted and stored at -20°C or colder for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: I need to use an organic solvent. Which one should I choose and how should I use it?
A4: If aqueous methods fail, particularly if you suspect your this compound preparation is highly hydrophobic, an organic solvent can be used.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity in many biological assays at low final concentrations (typically <0.5%).[1][4] Acetonitrile (ACN) or dimethylformamide (DMF) are alternatives.[4]
-
Important Note: Do not use DMSO if your this compound variant contains free cysteine (Cys) or methionine (Met) residues, as it can cause oxidation.[4] The standard this compound sequence does not contain these residues.
Protocol 2: Preparation of a this compound Stock Solution using an Organic Solvent
Materials:
-
Lyophilized this compound
-
High-purity DMSO
-
Your target aqueous buffer (e.g., PBS, Tris, HEPES)
-
Vortex mixer
Procedure:
-
Equilibrate the lyophilized this compound vial to room temperature.
-
Add a small amount of pure DMSO to the vial to completely dissolve the peptide and create a high-concentration stock.
-
To prepare your working solution, add the DMSO stock dropwise to your vigorously stirring aqueous buffer.[4][5] This slow dilution is critical to prevent the peptide from precipitating out of solution.
-
If the solution becomes turbid, you have likely exceeded the solubility limit of this compound in that specific buffer.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered when dissolving this compound in different buffer systems.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon adding this compound stock to buffer | The pH of the buffer is close to the isoelectric point (pI) of this compound, reducing its net charge and solubility. | Adjust the pH of the final buffer to be at least 1-2 units away from the pI. For basic this compound, a slightly acidic buffer (e.g., pH 5-6.5) will improve solubility.[6] |
| The final concentration of this compound exceeds its solubility limit in that specific buffer. | Decrease the final concentration of this compound in your experiment. | |
| The ionic strength of the buffer is too high, causing "salting out". | Prepare a buffer with a lower salt concentration (e.g., 50 mM NaCl instead of 150 mM). | |
| If using an organic stock, the dilution into the aqueous buffer was too rapid. | Re-prepare the solution by adding the organic stock dropwise into the stirring buffer solution.[5] | |
| Solution is cloudy or forms a gel | Peptide aggregation is occurring. | Use sonication to help break up aggregates.[2] Consider adding solubility-enhancing additives like L-arginine (e.g., 50-100 mM) to your buffer.[7][8] |
| For highly concentrated solutions, intermolecular hydrogen bonds may form, especially with proline-rich peptides. | Prepare a more dilute solution. If high concentrations are necessary, screening different buffer additives is recommended.[4][7] | |
| Inconsistent results between experiments | Repeated freeze-thaw cycles of the stock solution are degrading the peptide. | Prepare single-use aliquots of your this compound stock solution and store them at -20°C or -80°C. |
| The pH of the buffer is not stable, especially for Tris buffers which are temperature-sensitive. | Use a buffer less sensitive to temperature changes, like HEPES, if experiments are performed at various temperatures. Ensure the pH of your buffer is correctly adjusted at the temperature of your experiment. | |
| The peptide has degraded during storage. | Store lyophilized peptide at -20°C or colder, protected from moisture and light.[3] Use sterile buffers for solutions to prevent microbial degradation.[3] |
Visual Guides
This compound Dissolution Workflow
Caption: A step-by-step workflow for dissolving lyophilized this compound.
Troubleshooting Logic for this compound Precipitation
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
- 1. biocat.com [biocat.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lifetein.com [lifetein.com]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Optimizing Cryo-EM Sample Preparation for the Drosocin-Ribosome Complex: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the cryo-electron microscopy (cryo-EM) sample preparation of the Drosocin-ribosome complex. The guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and established experimental protocols to address common challenges and streamline the path to high-resolution structural analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of this compound-ribosome complex samples for cryo-EM analysis.
| Problem | Potential Cause | Suggested Solution |
| Low Particle Concentration in Micrographs | 1. Suboptimal Ribosome Concentration2. Inefficient Complex Formation3. Aggregation and Loss During Blotting4. Hydrophobic Grid Surface | 1. Increase the final concentration of the this compound-ribosome complex to 5-10 A₂₆₀ units/mL.2. Ensure a molar excess of this compound to ribosomes (e.g., 10:1 ratio) and an adequate incubation time (e.g., 10 minutes at 37°C) to drive complex formation.3. Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C immediately before grid preparation to remove aggregates.4. Optimize glow discharge parameters (e.g., 15-30 seconds at 15 mA) to render the grid surface more hydrophilic. |
| Particle Aggregation | 1. High Sample Concentration2. Incorrect Buffer Composition3. Protein Denaturation | 1. Screen a range of complex concentrations. While a higher concentration can improve particle numbers, excessive concentration leads to aggregation.2. Ensure the buffer contains an appropriate salt concentration (e.g., 70 mM NH₄Cl, 30 mM KCl) and magnesium (10 mM Mg(OAc)₂), which are crucial for ribosome stability. Avoid buffers with high concentrations of glycerol or sucrose.3. Minimize the time between sample application and vitrification. Consider using a vitrification robot with precise humidity and temperature control. |
| Preferred Orientation of Particles | 1. Interaction with the Air-Water Interface2. Specific Molecular Properties of the Complex | 1. Add a low concentration of a non-ionic detergent (e.g., 0.005% Tween 20) to the sample buffer to reduce surface tension effects.2. Experiment with different grid types, such as those with a thin continuous carbon support layer or gold grids, which can alter surface interactions.3. Tilting the specimen stage during data collection can help to a certain extent, but may result in lower resolution. |
| Thick Ice | 1. Inadequate Blotting2. High Humidity | 1. Increase the blotting time (e.g., 3-5 seconds) and/or the blotting force on the vitrification robot.2. Ensure the environmental chamber of the vitrification robot is set to a lower humidity (e.g., 90-95%) to promote evaporation. |
| Thin Ice / Empty Holes | 1. Excessive Blotting2. Low Humidity3. Sample Not Entering Holes | 1. Decrease the blotting time and/or blotting force.2. Increase the humidity in the vitrification chamber to 100%.3. Ensure proper glow discharge to make the grid hydrophilic. If the problem persists, try grids with smaller hole sizes. |
| Complex Dissociation | 1. Suboptimal Buffer Conditions2. Low Binding Affinity | 1. Verify the pH and salt concentrations of the buffer to ensure they are optimal for ribosome integrity and this compound binding.2. Increase the molar excess of this compound during complex formation. For transient interactions, consider chemical cross-linking as a last resort, though this may affect the structural integrity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the this compound-ribosome complex?
A1: A good starting point is a final concentration of 5 A₂₆₀ units/mL of the 70S ribosome, with this compound added in a 10-fold molar excess. This concentration should be optimized based on initial screening results.
Q2: Which type of E. coli ribosomes should be used?
A2: High-quality, salt-washed 70S tight-coupled ribosomes are essential for obtaining a homogeneous sample. Ribosomes can be purified from E. coli MRE600, a strain deficient in RNase I, which helps maintain the integrity of the ribosomal RNA.
Q3: What is the optimal buffer for complex formation and vitrification?
A3: A buffer that maintains the stability of the ribosome is crucial. A commonly used buffer for E. coli ribosome structural studies is composed of 20 mM HEPES-KOH pH 7.5, 10 mM Mg(OAc)₂, 70 mM NH₄Cl, 30 mM KCl, and 1 mM DTT.
Q4: How can I confirm the formation of the this compound-ribosome complex before proceeding to cryo-EM?
A4: While not always necessary for high-affinity binders, complex formation can be indirectly assessed through functional assays, such as an in vitro translation inhibition assay, to confirm that this compound is active and binding to the ribosome. For direct confirmation, techniques like native gel electrophoresis or analytical ultracentrifugation can be used, but these require larger sample quantities.
Q5: What vitrification parameters should I start with on a Vitrobot?
A5: Initial parameters for a Vitrobot Mark IV could be: 3 µL of sample applied to a glow-discharged grid, a blot time of 3-4 seconds with a blot force of 0, at 4°C and 100% humidity. These parameters will likely require optimization for your specific sample and grid type.
Experimental Protocols
Protocol 1: Purification of E. coli 70S Ribosomes
This protocol describes the purification of 70S ribosomes from E. coli MRE600.
Buffers:
-
Lysis Buffer: 20 mM HEPES-KOH pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 0.5 mM EDTA, 6 mM β-mercaptoethanol, and 1 tablet of cOmplete™ Protease Inhibitor Cocktail per 50 mL.
-
Buffer A: 20 mM HEPES-KOH pH 7.5, 10 mM MgCl₂, 500 mM NH₄Cl, 0.5 mM EDTA, 6 mM β-mercaptoethanol.
-
Buffer B: 20 mM HEPES-KOH pH 7.5, 10 mM MgCl₂, 70 mM NH₄Cl, 30 mM KCl, 0.5 mM EDTA, 6 mM β-mercaptoethanol.
-
Sucrose Cushion: 1.1 M Sucrose in Buffer A.
-
Sucrose Gradient: 10-40% (w/v) linear sucrose gradient in Buffer B.
Procedure:
-
Grow E. coli MRE600 cells to mid-log phase (OD₆₀₀ ~0.6) and harvest by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells using a French press or sonication.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
-
Layer the supernatant onto a sucrose cushion and centrifuge at 100,000 x g for 18 hours at 4°C to pellet the ribosomes.
-
Gently rinse the crude ribosome pellet with Buffer A and then resuspend it in Buffer B.
-
Layer the resuspended ribosomes onto a 10-40% sucrose gradient and centrifuge at 70,000 x g for 16 hours at 4°C.
-
Fractionate the gradient while monitoring the absorbance at 260 nm. Collect the fractions corresponding to the 70S peak.
-
Pool the 70S fractions and pellet the ribosomes by centrifugation at 150,000 x g for 12 hours at 4°C.
-
Resuspend the 70S ribosome pellet in a storage buffer (e.g., Buffer B with 10% glycerol), determine the concentration (1 A₂₆₀ unit = 23 pmol of 70S ribosomes), and store at -80°C.
Protocol 2: Formation of the this compound-Ribosome Complex
-
Thaw the purified 70S ribosomes and synthetic this compound on ice.
-
In a microcentrifuge tube, dilute the 70S ribosomes to a final concentration of 5 A₂₆₀ units/mL in the desired final buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM Mg(OAc)₂, 70 mM NH₄Cl, 30 mM KCl, 1 mM DTT).
-
Add this compound to the ribosome solution to a final concentration that is in 10-fold molar excess.
-
Incubate the mixture at 37°C for 10 minutes to allow for complex formation.
-
Place the tube on ice and proceed immediately to cryo-EM grid preparation.
Protocol 3: Cryo-EM Grid Preparation
-
Glow discharge Quantifoil R2/2 or similar copper grids for 30 seconds at 15 mA.
-
Set the environmental chamber of a Vitrobot Mark IV to 4°C and 100% humidity.
-
Apply 3 µL of the this compound-ribosome complex solution to the carbon side of the glow-discharged grid.
-
Blot the grid for 3-4 seconds with a blot force of 0.
-
Immediately plunge the grid into liquid ethane cooled by liquid nitrogen.
-
Transfer the vitrified grid to a grid box for storage in liquid nitrogen until imaging.
Visualizations
Validation & Comparative
A Comparative Guide to Drosocin and Other Proline-Rich Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
Proline-rich antimicrobial peptides (PrAMPs) represent a promising class of antibiotics that combat the growing threat of multidrug-resistant bacteria. Unlike many conventional antibiotics that target the bacterial cell wall, PrAMPs translocate into the cytoplasm to inhibit essential intracellular processes, making them less prone to resistance development. This guide provides a detailed comparison of Drosocin, a key insect-derived PrAMP, with other well-characterized members of this family, including Apidaecin and Pyrrhocoricin.
Mechanism of Action: A Tale of Two Targets
Proline-rich antimicrobial peptides primarily exert their antibacterial effects through two distinct intracellular mechanisms: inhibition of protein synthesis and disruption of protein folding.
1. Ribosome Inhibition: A significant number of PrAMPs, including this compound and Apidaecin, target the bacterial 70S ribosome, leading to a halt in protein synthesis.[1][2] These peptides are further classified based on the stage of translation they inhibit:
-
Type I PrAMPs: These peptides, such as oncocin and the mammalian peptide Bac7, bind to the ribosomal exit tunnel and prevent the transition from the initiation to the elongation phase of protein synthesis.[1][3]
-
Type II PrAMPs: this compound and Apidaecin are exemplars of this class.[4][5] They also bind within the ribosomal exit tunnel but act at a later stage, inhibiting translation termination by trapping release factors on the ribosome.[1][4][5] This leads to the arrest of ribosomes at stop codons and, at sub-inhibitory concentrations, can even promote stop codon readthrough.[4][6]
2. DnaK Chaperone Inhibition: Another validated target for some PrAMPs, including Pyrrhocoricin, this compound, and Apidaecin, is the bacterial heat shock protein DnaK.[7][8][9] DnaK is a crucial chaperone protein responsible for the proper folding of newly synthesized or stress-denatured proteins. By binding to DnaK, these peptides inhibit its ATPase activity, preventing the release of folded proteins and leading to an accumulation of misfolded, non-functional proteins, which is ultimately lethal to the bacterium.[7][8][10]
It's noteworthy that some PrAMPs may exhibit a dual mode of action. For instance, the mammalian PrAMP Bac7 can disrupt the bacterial membrane at high concentrations, in addition to its primary intracellular targeting at lower, near-MIC concentrations.[11] The uptake of many PrAMPs into Gram-negative bacteria is facilitated by the inner membrane transporter SbmA.[12]
Figure 1: Generalized mechanisms of action for proline-rich antimicrobial peptides.
Comparative Performance Data
The following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of this compound, Apidaecin, and Pyrrhocoricin. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as the specific bacterial strains and cell lines used, across different studies.
Table 1: Minimum Inhibitory Concentration (MIC) Against Key Bacterial Pathogens (μM)
| Peptide | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus |
| This compound | 1 - 10[9] | >128[13] | >100[14] |
| Apidaecin | 0.5 - 4 | >128 | Inactive |
| Pyrrhocoricin | 4[13] | >128[13] | Non-responsive[9] |
Note: MIC values can vary depending on the specific strain and assay conditions. Generally, these PrAMPs show high activity against Gram-negative bacteria like E. coli and limited to no activity against Gram-positive bacteria like S. aureus and the Gram-negative P. aeruginosa.
Table 2: Cytotoxicity Data
| Peptide | Assay Type | Cell Line | IC50 / HC50 (μM) | Finding |
| This compound | MTT Assay | HeLa | >600 µg/mL | Not cytotoxic at high concentrations.[4] |
| Apidaecin | MTT Assay | HeLa | >600 µg/mL | Not cytotoxic at high concentrations.[4] |
| Pyrrhocoricin | MTT Assay | HeLa | >600 µg/mL | Not cytotoxic at high concentrations.[4] |
IC50: Half-maximal inhibitory concentration. HC50: Half-maximal hemolytic concentration. PrAMPs generally exhibit low toxicity towards mammalian cells, a desirable trait for therapeutic development.[4][15]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key assays used to evaluate the performance of antimicrobial peptides.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.[14][16]
a. Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Antimicrobial peptide stock solution
-
Sterile saline (0.9%) or PBS
-
Spectrophotometer
-
Incubator (37°C)
b. Procedure:
-
Inoculum Preparation: A single colony of the test bacterium is inoculated into MHB and incubated at 37°C until it reaches the logarithmic growth phase. The culture is then diluted in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: A serial two-fold dilution of the antimicrobial peptide is prepared in the 96-well plate using MHB. The final volume in each well should be 50 µL.
-
Inoculation: 50 µL of the prepared bacterial inoculum is added to each well, resulting in a final volume of 100 µL.
-
Controls:
-
Positive Control: A well containing only the bacterial inoculum in MHB (no peptide).
-
Negative Control: A well containing only sterile MHB.
-
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Hemolytic Assay
This assay measures the ability of a peptide to lyse red blood cells, a key indicator of its potential toxicity to mammalian cells.[11][17]
a. Materials:
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Antimicrobial peptide stock solution
-
Triton X-100 (1% v/v) as a positive control
-
Centrifuge
-
Microplate reader
b. Procedure:
-
RBC Preparation: RBCs are washed three times with PBS by centrifugation and resuspended to a final concentration of 4% (v/v) in PBS.
-
Peptide Dilution: Serial dilutions of the peptide are prepared in a 96-well plate.
-
Incubation: An equal volume of the 4% RBC suspension is added to each well. The plate is then incubated at 37°C for 1 hour.
-
Controls:
-
Positive Control: RBCs are incubated with 1% Triton X-100 (causes 100% hemolysis).
-
Negative Control: RBCs are incubated with PBS only (0% hemolysis).
-
-
Centrifugation: The plate is centrifuged to pellet the intact RBCs.
-
Measurement: The supernatant is transferred to a new plate, and the absorbance is measured at 540 nm to quantify the amount of released hemoglobin.
-
Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[4][18]
a. Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Antimicrobial peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
b. Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the antimicrobial peptide.
-
Incubation: The cells are incubated with the peptide for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells.
Conclusion
This compound and other proline-rich antimicrobial peptides are compelling candidates for the development of new therapeutics against Gram-negative bacterial infections. Their unique intracellular mechanisms of action, targeting either the ribosome or essential chaperone proteins, offer a distinct advantage over membrane-disrupting peptides and conventional antibiotics. Furthermore, their generally low cytotoxicity towards mammalian cells underscores their therapeutic potential. This guide provides a foundational comparison and standardized protocols to aid researchers in the continued exploration and development of this promising class of antimicrobial agents.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Structure-activity relationships of the antimicrobial peptide natural product apidaecin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Intracellular Toxicity of Proline-Rich Antimicrobial Peptides Shuttled into Mammalian Cells by the Cell-Penetrating Peptide Penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity and 70S Ribosome Binding of Apidaecin-Derived Api805 with Increased Bacterial Uptake Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antibacterial peptide pyrrhocoricin inhibits the ATPase actions of DnaK and prevents chaperone-assisted protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apidaecin-type peptides: biodiversity, structure-function relationships and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 17. static.igem.org [static.igem.org]
- 18. journals.asm.org [journals.asm.org]
A Comparative Analysis of the Antimicrobial Spectra of Drosocin and its Co-encoded Peptide Buletin
For Researchers, Scientists, and Drug Development Professionals
The innate immune system of Drosophila melanogaster (the common fruit fly) provides a rich source of antimicrobial peptides (AMPs), key effectors in the defense against microbial pathogens. Among these, the Drosocin gene (CG10816) presents a unique case of genetic economy, encoding a single precursor protein that gives rise to two distinct host defense peptides: this compound and Buletin.[1][2] While originating from the same transcript, these peptides have evolved to exhibit remarkably different, pathogen-specific roles. This guide provides a detailed comparison of their antimicrobial spectra, mechanisms of action, and the experimental protocols used to characterize them.
Co-encoding and Processing of this compound and Buletin
This compound and Buletin are synthesized as a single polypeptide precursor. This precursor contains a signal peptide, the this compound peptide sequence, and the Buletin peptide sequence at the C-terminus. A furin-like cleavage site situated between the two peptide sequences allows for post-translational processing, releasing the two mature and functionally distinct peptides.[1]
Mechanism of Action
This compound: A Ribosome-Targeting Inhibitor
This compound is a proline-rich antimicrobial peptide (PrAMP) that exerts its antimicrobial effect by targeting an intracellular process. Unlike many AMPs that disrupt cell membranes, this compound translocates into the bacterial cytoplasm and inhibits protein synthesis.[3] Specifically, it binds within the nascent polypeptide exit tunnel of the bacterial ribosome. This action stalls the ribosome at a stop codon, trapping class 1 release factors (RF1 or RF2) and preventing the termination of translation, which ultimately leads to bacterial cell death.[3][4][5] The O-glycosylation of a threonine residue in this compound's sequence is known to enhance its antimicrobial potency, potentially by facilitating its uptake or interaction with the ribosome.[3][6]
Buletin: A Specialized Defense Peptide
In stark contrast to this compound, the molecular mechanism of action for Buletin remains unknown. In vitro assays have shown that Buletin possesses no direct bactericidal or bacteriostatic activity against Providencia burhodogranariea or E. coli at concentrations up to 1 mM.[1] However, in vivo studies in Drosophila demonstrate that Buletin is essential for surviving infection by P. burhodogranariea.[1][2] This suggests that Buletin may function through an indirect mechanism, such as modulating the host immune response or acting synergistically with other immune effectors in vivo, rather than by directly killing bacteria.
Comparative Antimicrobial Spectra
The antimicrobial activities of this compound and Buletin are highly distinct, highlighting their specialized roles. This compound exhibits a relatively broad spectrum against Gram-negative bacteria, whereas Buletin's protective effect is highly specific and not replicated in direct antimicrobial assays.
| Peptide | Organism | MIC (µM) | Notes |
| This compound (Glycosylated) | Escherichia coli | 1 - 8[6][7] | Glycosylated form is more potent. |
| Enterobacter cloacae | 2 - 10[7] | Key target in vivo.[1] | |
| This compound (Unglycosylated Analogue) | Enterobacteriaceae (various) | 3.1 - 100[8] | Active against multiple species in this family. |
| Micrococcus luteus | >100[8] | Example of limited Gram-positive activity. | |
| Buletin | Providencia burhodogranariea | >1000[1] | No direct activity in vitro, but essential for defense in vivo.[1][2] |
| Escherichia coli | >1000[1] | No direct activity observed in vitro. |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.
Experimental Protocols
The determination of a peptide's antimicrobial spectrum is primarily achieved through the Minimum Inhibitory Concentration (MIC) assay.
Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
This method determines the lowest concentration of an antimicrobial peptide required to inhibit the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
-
Peptides: Synthesized and purified this compound and Buletin peptides are dissolved in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid) to create high-concentration stock solutions.[9]
-
Bacterial Strains: Target bacterial strains are grown on appropriate agar plates (e.g., Luria-Bertani (LB) agar) for 18-24 hours.
-
Media: A cation-adjusted Mueller-Hinton Broth (MHB) is commonly used for susceptibility testing.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer/plate reader.
2. Assay Workflow:
3. Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum to ensure the bacteria are viable.
-
Sterility Control: Wells containing only sterile broth to check for contamination.
4. Interpretation: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring optical density.[10][11]
Conclusion
The co-encoding of this compound and Buletin is a fascinating example of how a single gene can produce multiple defense molecules with distinct, non-redundant functions.
-
This compound acts as a direct antimicrobial agent with a primary spectrum against Gram-negative bacteria, functioning through the inhibition of bacterial translation. Its activity is quantifiable via standard MIC assays.
-
Buletin , in contrast, demonstrates a highly specific in vivo protective role against pathogens like P. burhodogranariea, a function that is not reflected in direct in vitro antimicrobial assays.
This divergence underscores the complexity of host-pathogen interactions and suggests that the evaluation of novel antimicrobial agents should encompass not only direct bactericidal or bacteriostatic assays but also consider potential immunomodulatory or other indirect mechanisms of action. For drug development professionals, this compound represents a classic template for a ribosome-targeting antibiotic, while Buletin opens avenues into exploring novel host-centered therapeutic strategies.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Structural basis for translation inhibition by the glycosylated this compound peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of translation termination by the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of translation termination by this compound, an antimicrobial peptide from fruit flies | bioRxiv [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. sdbonline.org [sdbonline.org]
- 8. Evaluation of the antibacterial spectrum of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
A Head-to-Head Comparison of Drosocin and Pyrrhocoricin Ribosomal Binding
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of antimicrobial peptides with the bacterial ribosome is paramount for designing novel therapeutics. This guide provides a detailed, data-driven comparison of two prominent proline-rich antimicrobial peptides (PrAMPs), Drosocin and Pyrrhocoricin, focusing on their distinct mechanisms of ribosomal binding and inhibition of protein synthesis.
This compound and Pyrrhocoricin, both potent insect-derived antimicrobial peptides, exert their bactericidal effects by targeting the bacterial ribosome. However, they employ fundamentally different strategies to disrupt protein synthesis, classifying them into two distinct groups: Type II and Type I PrAMPs, respectively. This guide elucidates these differences through a summary of their binding characteristics, a detailed look at their mechanisms of action, and an overview of the experimental protocols used to study these interactions.
Quantitative Comparison of Ribosomal Binding
| Parameter | This compound | Pyrrhocoricin Analogue (ARV-1502) | Source |
| Binding Affinity (Kd) | Described as "moderate affinity" | 201 ± 16 nmol/L | [1] |
| Target Ribosomal Subunit | 50S | 70S (binding site on 50S) | [2][3][4][5] |
| Binding Site | Nascent Peptide Exit Tunnel (NPET) | Nascent Peptide Exit Tunnel (NPET) | [1][2][3][4][6][7][8] |
| Mechanism of Action | Inhibition of Translation Termination | Inhibition of Translation Initiation | [1][2][4][6][9] |
| Classification | Type II PrAMP | Type I PrAMP | [2][4] |
Note: The Kd value for Pyrrhocoricin is for the analogue ARV-1502, which shares a similar binding motif. The lack of a precise Kd for this compound highlights an area for future research to enable a more direct and quantitative comparison.
Mechanisms of Action: A Tale of Two Inhibitors
The differing classifications of this compound and Pyrrhocoricin stem from their unique interactions with the ribosome at different stages of protein synthesis.
This compound: A Termination Blocker
This compound acts at the final stage of protein synthesis: termination. It binds within the nascent peptide exit tunnel of the large 50S ribosomal subunit.[2][3][4][5] Its mechanism involves trapping Class 1 release factors (RF1) on the ribosome after the newly synthesized peptide has been released.[2][3][4][5][9] This action effectively stalls the ribosome at the stop codon, preventing the release factor from dissociating and thus hindering the recycling of the ribosome for subsequent rounds of translation.[2][4][9] At subinhibitory concentrations, this stalling can lead to stop codon readthrough.[4][9] A key feature of this compound is the O-glycosylation of a threonine residue, which plays a crucial role in its interaction with 23S rRNA within the exit tunnel, specifically with nucleotide U2609, leading to conformational changes that enhance its inhibitory activity.[3][7]
Pyrrhocoricin: An Initiation Inhibitor
In contrast, Pyrrhocoricin acts at the very beginning of protein synthesis. As a Type I PrAMP, it binds within the peptide exit tunnel of the 70S ribosome and physically obstructs the peptidyl transferase center (PTC).[1][6][8] The N-terminal region of Pyrrhocoricin extends into the A site of the PTC, where it sterically hinders the binding of the initiator tRNA (fMet-tRNA) and subsequent aminoacyl-tRNAs.[1][2][10] This blockage prevents the formation of the first peptide bond, thereby inhibiting the transition from the initiation to the elongation phase of translation.[1][6][8][11][12] Unlike this compound, the glycosylation of Pyrrhocoricin is not considered critical for its ribosomal interaction.[2][4]
Experimental Protocols
The characterization of this compound and Pyrrhocoricin binding to the ribosome relies on a combination of biochemical and structural biology techniques.
In Vitro Translation Inhibition Assay
This assay is fundamental to determining the inhibitory activity of the peptides.
-
Preparation of Cell-Free Extract: An E. coli cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes, and cofactors) is prepared.
-
Template DNA/RNA: A DNA template encoding a reporter gene (e.g., luciferase or green fluorescent protein) is added to the cell-free extract.
-
Incubation: The reaction mixture is incubated with varying concentrations of the antimicrobial peptide (this compound or Pyrrhocoricin).
-
Quantification of Protein Synthesis: The amount of reporter protein synthesized is quantified by measuring luminescence (for luciferase) or fluorescence (for GFP).
-
Data Analysis: The reduction in protein synthesis in the presence of the peptide compared to a control without the peptide indicates the inhibitory activity. IC50 values can be calculated from dose-response curves.
Ribosome Binding Assays
To quantify the binding affinity, techniques such as filter binding assays or isothermal titration calorimetry (ITC) are employed.
Filter Binding Assay Protocol:
-
Labeling: Ribosomes are typically labeled with a radioactive isotope (e.g., ³²P).
-
Binding Reaction: A constant concentration of labeled ribosomes is incubated with increasing concentrations of the unlabeled peptide in a suitable binding buffer.
-
Filtration: The reaction mixtures are passed through a nitrocellulose filter. Proteins and protein-ligand complexes bind to the filter, while unbound nucleic acids pass through.
-
Washing: The filters are washed to remove any non-specifically bound ribosomes.
-
Quantification: The amount of radioactivity retained on each filter is measured using a scintillation counter.
-
Data Analysis: The fraction of bound ribosomes is plotted against the peptide concentration, and the dissociation constant (Kd) is determined by fitting the data to a binding isotherm.
Structural Studies: Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in visualizing the binding of these peptides to the ribosome at near-atomic resolution.
-
Complex Formation: Purified 70S ribosomes are incubated with the peptide (this compound or Pyrrhocoricin) and other necessary components to trap the ribosome in a specific functional state (e.g., a termination complex for this compound).
-
Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a non-crystalline, glass-like state, preserving the native structure of the ribosome-peptide complex.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual ribosome particles in different orientations are collected.
-
Image Processing and 3D Reconstruction: The individual particle images are computationally aligned and averaged to generate a high-resolution three-dimensional map of the ribosome-peptide complex.
-
Model Building and Analysis: An atomic model of the peptide and the interacting ribosomal components is built into the cryo-EM density map, revealing the precise binding site and interactions.
Conclusion
This compound and Pyrrhocoricin, while both targeting the bacterial ribosome's nascent peptide exit tunnel, exemplify the diverse strategies employed by proline-rich antimicrobial peptides. This compound acts as a "termination trap," stalling ribosomes at the end of protein synthesis, whereas Pyrrhocoricin functions as an "initiation block," preventing the process from starting. This head-to-head comparison underscores the importance of understanding these distinct mechanisms for the rational design and development of new classes of antibiotics that can overcome existing resistance mechanisms. Further studies providing direct quantitative comparisons of their binding affinities will be invaluable in refining our understanding and guiding future drug discovery efforts.
References
- 1. Influence of Substitutions in the Binding Motif of Proline-Rich Antimicrobial Peptide ARV-1502 on 70S Ribosome Binding and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arts.units.it [arts.units.it]
- 3. Activity, structure, and diversity of Type II proline-rich antimicrobial peptides from insects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for translation inhibition by the glycosylated this compound peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structures of proline-rich peptides bound to the ribosome reveal a common mechanism of protein synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of translation termination by the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 11. Filter-binding assay [gene.mie-u.ac.jp]
- 12. Filter binding assay - Wikipedia [en.wikipedia.org]
Drosocin vs. Conventional Antibiotics: A Comparative Guide on Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between novel antimicrobials and existing antibiotics is paramount. This guide provides a comparative analysis of Drosocin, a proline-rich antimicrobial peptide (PrAMP), and conventional antibiotics, with a focus on their mechanisms of action and the implications for cross-resistance.
This compound, an antimicrobial peptide originally isolated from the fruit fly Drosophila melanogaster, represents a promising class of antibacterial agents. Its unique mode of action suggests a low probability of cross-resistance with conventional antibiotics, making it a candidate for combating multidrug-resistant infections. This guide objectively compares this compound's performance profile with that of other alternatives, supported by mechanistic data and a proposed experimental framework for validation.
Mechanistic Showdown: this compound's Unique Approach
The fundamental difference between this compound and conventional antibiotics lies in their cellular targets and mechanisms of action. This divergence is the primary reason why cross-resistance is considered unlikely.
This compound: A Saboteur of Protein Synthesis Termination
This compound's antibacterial activity is not based on the lytic disruption of cell membranes, a common mechanism for many other antimicrobial peptides. Instead, it functions as a highly specific intracellular inhibitor. After being transported into the bacterial cytoplasm, this compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][2]
Its mechanism is precise:
-
Target: this compound binds within the nascent peptide exit tunnel of the bacterial ribosome.[2][3][4]
-
Action: It specifically stalls the ribosome at a stop codon, preventing the termination of protein synthesis.[5][6][7] This action is believed to involve the sequestration of class 1 release factors, which are essential for releasing the newly synthesized protein.[5][6]
-
Consequence: The blockage of translation termination leads to a lethal disruption of cellular function and ultimately, bacterial cell death.[7]
This mode of action is shared by only one other known peptide, apidaecin from honeybees, classifying this compound as a Type II PrAMP.[5][6]
Conventional Antibiotics: A Diversity of Targets
Conventional antibiotics employ a variety of mechanisms, most of which are distinct from this compound's.[8][9][10] The major classes and their modes of action include:
-
β-Lactams (e.g., Penicillins, Cephalosporins): Inhibit cell wall synthesis by interfering with the cross-linking of peptidoglycan.[8][11]
-
Aminoglycosides (e.g., Gentamicin): Bind to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis.[12]
-
Macrolides (e.g., Erythromycin): Bind to the 50S ribosomal subunit and block the exit of the growing peptide chain.[8][11][12]
-
Tetracyclines: Bind to the 30S ribosomal subunit and prevent the attachment of aminoacyl-tRNA.[8]
-
Quinolones (e.g., Ciprofloxacin): Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.[11]
-
Sulfonamides: Inhibit the synthesis of folic acid, an essential nutrient for bacteria.[8]
Comparative Analysis of Mechanisms and Cross-Resistance Potential
The following table summarizes the key differences between this compound and major conventional antibiotic classes, and assesses the likelihood of cross-resistance.
| Antimicrobial Agent | Class | Mechanism of Action | Bacterial Target | Likely Cross-Resistance with this compound (Rationale) |
| This compound | Proline-Rich Antimicrobial Peptide (PrAMP) | Inhibits protein synthesis by stalling ribosomes at stop codons.[5][6] | 70S Ribosome (Nascent Peptide Exit Tunnel) | N/A |
| Penicillin | β-Lactam | Inhibits cell wall synthesis.[8][11] | Penicillin-Binding Proteins (PBPs) | Low. Resistance to β-lactams (e.g., β-lactamase production) does not affect this compound's intracellular ribosomal target. |
| Erythromycin | Macrolide | Inhibits protein synthesis by blocking the peptide exit tunnel.[8][12] | 50S Ribosomal Subunit | Low to Moderate. While both target the ribosome, their binding sites and mechanisms differ. However, broad ribosome-modifying resistance mechanisms could potentially confer resistance to both. |
| Tetracycline | Tetracycline | Inhibits protein synthesis by blocking tRNA binding.[8] | 30S Ribosomal Subunit | Low. Targets a different ribosomal subunit and a different step in translation. Resistance mechanisms like efflux pumps or ribosomal protection proteins are typically specific. |
| Ciprofloxacin | Quinolone | Inhibits DNA replication and repair.[11] | DNA Gyrase / Topoisomerase IV | Low. The mechanism and target are completely different from this compound. |
Resistance to PrAMPs like this compound has been linked to mutations in the bacterial inner membrane transporter SbmA, which is required for the peptide's uptake into the cell.[13][14] This is a distinct resistance pathway from those common to conventional antibiotics, such as enzymatic inactivation, target modification (e.g., methylation of ribosomal RNA), or broad-spectrum efflux pumps.
Experimental Protocols: A Framework for Assessing Cross-Resistance
While direct comparative data is lacking, a standardized workflow can be employed to systematically evaluate the cross-resistance profile of this compound against conventional antibiotics.
Bacterial Strain Selection
-
Reference Strains: Utilize standard laboratory strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).
-
Resistant Strains: Procure a panel of clinical isolates with well-characterized resistance mechanisms to various antibiotic classes (e.g., MRSA, VRE, ESBL-producing E. coli).
-
Engineered Strains: If available, use laboratory-generated strains with specific resistance gene deletions or insertions.
Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the baseline antimicrobial activity of this compound and a panel of conventional antibiotics against all selected bacterial strains.
-
Method: Follow the standard broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculate microtiter plates with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (no antimicrobial) and negative (no bacteria) growth controls.
-
Incubate plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Cross-Resistance Assessment
-
Objective: To determine if resistance to a conventional antibiotic confers resistance to this compound, and vice-versa.
-
Method:
-
Compare the MIC of this compound against the panel of antibiotic-resistant strains to its MIC against the susceptible reference strains. A significant increase (e.g., ≥4-fold) in the MIC for a resistant strain would suggest potential cross-resistance.
-
Conversely, experimentally evolve resistance to this compound in a susceptible reference strain through serial passage in sub-inhibitory concentrations of the peptide.
-
Determine the MICs of the panel of conventional antibiotics against the newly generated this compound-resistant strain. Compare these values to the MICs against the parent strain to check for acquired cross-resistance.
-
Synergy Testing (Checkerboard Assay)
-
Objective: To investigate potential synergistic or antagonistic interactions between this compound and conventional antibiotics.
-
Method:
-
In a microtiter plate, prepare a two-dimensional array of serial dilutions of this compound (on the x-axis) and a conventional antibiotic (on the y-axis).
-
Inoculate with a standardized bacterial suspension.
-
After incubation, calculate the Fractional Inhibitory Concentration Index (FICI) for each combination.
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: No interaction
-
FICI > 4.0: Antagonism
-
-
Visualizing the Path to Discovery
The following diagram illustrates a comprehensive workflow for evaluating the cross-resistance and interaction dynamics between this compound and conventional antibiotics.
Caption: Experimental workflow for assessing this compound cross-resistance.
Conclusion
Based on its unique intracellular mechanism of inhibiting translation termination, this compound presents a low theoretical risk of cross-resistance with major classes of conventional antibiotics. Its distinct target and mode of action make it a compelling candidate for further development, particularly for treating infections caused by bacteria that are resistant to current therapies through mechanisms that would not affect this compound's efficacy. The provided experimental framework offers a robust methodology for empirically validating this low cross-resistance potential, a critical step in advancing this compound towards clinical consideration. Future in-vitro and in-vivo studies are essential to confirm these promising characteristics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibition of translation termination by the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of translation termination by the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A compound from fruit flies could lead to new antibiotics | EurekAlert! [eurekalert.org]
- 8. Antibiotic - Wikipedia [en.wikipedia.org]
- 9. BSCI 424 Pathogenic Microbiology -- Mechanisms of Antibiotic Action and Resistance [science.umd.edu]
- 10. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
- 11. teachmephysiology.com [teachmephysiology.com]
- 12. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genomic Insights into Bacterial Resistance to Proline-Rich Antimicrobial Peptide Bac7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Unveiling the Ribosomal Grip: A Comparative Guide to Drosocin and its Mutants in Ribosome Interaction
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Drosocin and its engineered variants in their interaction with the bacterial ribosome. Supported by experimental data, this document delves into the specific residues crucial for this interaction, offering insights for the development of novel antimicrobial agents.
This compound, a proline-rich antimicrobial peptide (PrAMP), exerts its antibacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis. Specifically, it stalls ribosomes at stop codons, a mechanism shared with other Type II PrAMPs like Apidaecin.[1][2][3][4] However, unlike Apidaecin, where activity is predominantly dictated by its C-terminal residues, this compound's interaction with the ribosome is a more complex affair, involving multiple residues spread across the peptide.[1][3] This guide dissects these interactions through the lens of mutagenesis studies, providing a comparative analysis of this compound's performance against its variants and other ribosome-targeting peptides.
Performance Comparison: this compound vs. Alternatives
Mutagenesis studies have been instrumental in identifying the key players in this compound's ribosomal binding. The following table summarizes the antimicrobial activity (Minimum Inhibitory Concentration - MIC) of wild-type this compound, a selection of its single-residue substitution mutants, and other ribosome-targeting antimicrobial peptides. Lower MIC values indicate higher potency.
| Peptide/Mutant | Target Organism | MIC (µg/mL) | Key Findings |
| This compound (Wild-Type, non-glycosylated) | E. coli BL21 | 32-64[2] | Moderate activity, serving as a baseline for comparison.[2] |
| This compound R15A | E. coli | >64[5] | The Arginine at position 15 is critical for activity; its substitution with Alanine leads to a significant loss of function.[5] |
| This compound R18A | E. coli | 2[5] | The Arginine at position 18 is important, but its substitution with Alanine retains some activity.[5] |
| This compound S7T | E. coli | Lower than WT | Certain substitutions can enhance the ribosome-targeting activity of non-glycosylated this compound.[2] |
| This compound T11P | E. coli | Lower than WT | Modifications at the glycosylation site can improve activity in the non-glycosylated form.[2] |
| Apidaecin | E. coli | 1 (for Api137)[5] | A potent Type II PrAMP that also targets translation termination.[5] |
| Oncocin | E. coli | ~1[6] | A Type I PrAMP that inhibits the transition from translation initiation to elongation.[4][6] |
Deciphering the Interaction: Key this compound Residues
Systematic mutagenesis has revealed that several residues are "untouchable" for this compound's function. Any alteration to these amino acids significantly diminishes the peptide's antimicrobial activity. These critical residues include:
-
Arginine Residues (Arg4, Arg9, Arg15, Arg18): These positively charged residues are vital for the interaction with the negatively charged ribosomal RNA.[1]
-
Lysine 2 (Lys2): Another positively charged residue at the N-terminus that plays a crucial role.[1]
-
Proline 16 (Pro16): This residue is likely essential for maintaining the correct peptide conformation for ribosome binding.[1]
Interestingly, the native form of this compound is O-glycosylated at Threonine 11 (Thr11). This modification enhances its activity by improving cellular uptake and facilitating direct interaction with the 23S rRNA of the ribosome.[5][6][7]
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the role of specific this compound residues in ribosome interaction.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture (e.g., E. coli)
-
Antimicrobial peptides (this compound and its mutants)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of the antimicrobial peptide in an appropriate solvent.
-
Perform serial two-fold dilutions of the peptide in MHB in the wells of a 96-well plate.
-
Grow the bacterial strain overnight in MHB. Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well of the microtiter plate with the diluted bacterial suspension. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the peptide that prevents visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.[8][9]
In Vitro Translation Inhibition Assay
This assay measures the ability of a peptide to inhibit protein synthesis in a cell-free system.
Materials:
-
Cell-free translation system (e.g., PURExpress)
-
mRNA template encoding a reporter protein (e.g., Firefly Luciferase)
-
Amino acid mixture
-
Antimicrobial peptides
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Set up the in vitro translation reaction according to the manufacturer's instructions.
-
Add varying concentrations of the antimicrobial peptide to the reactions. Include a control reaction without any peptide.
-
Incubate the reactions at the optimal temperature (e.g., 37°C) for a specific time to allow for protein synthesis.
-
Stop the reaction and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer. A decrease in luminescence in the presence of the peptide indicates inhibition of translation.[1][10]
Toeprinting Assay
This primer extension inhibition assay is used to map the precise location of ribosomes stalled on an mRNA molecule.
Materials:
-
In vitro transcription/translation-coupled system
-
DNA template containing a T7 promoter and the gene of interest
-
Radioactively or fluorescently labeled DNA primer complementary to a region downstream of the expected stall site
-
Reverse transcriptase
-
dNTPs
-
Sequencing gel apparatus
Protocol:
-
Set up an in vitro transcription/translation reaction containing the DNA template and the antimicrobial peptide.
-
After a suitable incubation period to allow for ribosome stalling, add the labeled primer.
-
Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome.
-
Denature the reaction products and separate them on a sequencing gel.
-
The size of the resulting "toeprint" (the truncated cDNA product) reveals the exact position of the ribosome stall on the mRNA.[2][10][11][12]
Visualizing the Workflow and Mechanisms
To better illustrate the experimental processes and the proposed mechanism of action, the following diagrams have been generated using Graphviz.
References
- 1. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
- 2. Inhibition of translation termination by the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Secondary structure of the ribosome binding site determines translational efficiency: a quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An antimicrobial peptide that inhibits translation by trapping release factors on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 12. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Drosocin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Drosocin, a proline-rich antimicrobial peptide. Adherence to these procedures is critical to minimize environmental impact and maintain a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Since comprehensive toxicity data for this compound may not be available, it should be treated as a potentially hazardous substance.[1]
-
Personal Protective Equipment (PPE): Always wear gloves, splash goggles, and a full lab coat.[2] For handling the powdered form, a dust respirator is recommended to avoid inhalation.[2]
-
Spill Management: In case of a spill, absorb any liquid with sand or vermiculite, or sweep up any powder and place it in a designated, closed container for disposal.[1] After material pickup is complete, ventilate the area and thoroughly wash the spill site.[1] For large spills, use a shovel to place the material into a convenient waste disposal container.[2]
-
Avoid Contamination: Prevent this compound from entering drains or water supplies to avoid environmental contamination and the potential development of antimicrobial resistance.[3][4][5]
**Step-by-Step Disposal Protocol
The overriding principle for handling laboratory waste is to have a disposal plan in place before starting any experiment.[6] All waste generated from research involving this compound must be considered hazardous unless determined otherwise.
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step. Different waste streams require different disposal methods. Keep waste streams separate from the point of generation. For instance, non-halogenated solvents are often collected separately from halogenated solvents as they are more suitable for fuel blending.[6]
Step 2: Solid Waste Disposal
This category includes unused this compound powder, contaminated consumables (e.g., pipette tips, gloves, weigh boats), and empty vials.
-
Container: Place all solid waste contaminated with this compound into a clearly labeled, leak-proof hazardous waste container.[1]
-
Labeling: The label should include "Hazardous Waste," the name "this compound," and the date.
-
Storage: Store the container in a designated, secure area away from incompatible materials.[6]
-
Disposal: Arrange for pickup and disposal by a certified environmental management vendor. High-temperature incineration is a common and effective method for the complete destruction of organic chemical wastes.[7]
Step 3: Liquid Waste Disposal
This includes this compound solutions, experimental media containing this compound, and contaminated solvents.
-
Aqueous vs. Organic: Collect aqueous waste separately from organic solvent waste.[6]
-
Container: Use a designated, corrosion-resistant, and clearly labeled hazardous waste container for each type of liquid waste.[6] Plastic or metal safety containers are strongly encouraged.[6] Keep containers closed except when adding waste.[6]
-
pH Neutralization: For acidic (pH < 2) or alkaline (pH > 12) aqueous waste streams, neutralization to a pH between 5 and 9 may be required before disposal, if permitted by your institution and local regulations.[7]
-
Sewer Disposal Prohibited: Do not dispose of this compound solutions down the drain.[8][9] This is to prevent the release of antimicrobials into the environment.[3][4]
-
Disposal: Arrange for disposal through your institution's hazardous waste management program, which will likely involve incineration or other specialized treatments.[10]
Step 4: Sharps Waste
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[3] This container should be puncture-resistant and clearly labeled.
Step 5: Biohazardous Waste
If this compound is used in experiments involving microorganisms (e.g., bacteria, fungi) or cell cultures, the resulting waste is considered biohazardous.
-
Decontamination: All biohazardous waste must be decontaminated, typically by autoclaving, before final disposal.[7][11]
-
Container: Collect this waste in autoclavable, leak-proof containers marked with the international biohazard symbol.[7]
-
Final Disposal: After decontamination, the waste may be disposed of through a medical waste stream, which often involves incineration.[7]
Quantitative Data Summary: Waste Segregation
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Solid Chemical Waste | Unused this compound powder, contaminated gloves, pipette tips, vials. | Labeled, leak-proof hazardous waste container. | Hazardous Waste Vendor (Incineration).[7][10] |
| Liquid Chemical Waste (Aqueous) | This compound solutions in water-based buffers. | Labeled, corrosion-resistant hazardous waste container. | Hazardous Waste Vendor (Incineration/Treatment).[6][7] |
| Liquid Chemical Waste (Organic) | This compound dissolved in organic solvents. | Labeled, solvent-resistant hazardous waste container. | Hazardous Waste Vendor (Incineration/Fuel Blending).[6] |
| Sharps Waste | Needles, syringes, scalpels contaminated with this compound. | Puncture-resistant sharps container. | Medical/Hazardous Waste Vendor.[3] |
| Biohazardous Waste | Cell culture media, bacterial cultures containing this compound. | Autoclavable, biohazard-labeled, leak-proof container. | Decontaminate (autoclave) then Medical Waste Vendor.[7] |
Experimental Protocol Reference
While this document focuses on disposal, it is important to note that the handling and disposal protocols are derived from standard laboratory safety practices and regulations. All procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[7] For specific experimental protocols involving this compound, researchers should consult relevant scientific literature. For instance, the mechanism of action of this compound involves binding to the bacterial ribosome and arresting it at stop codons.[12]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from research involving this compound.
Caption: this compound Waste Disposal Decision Workflow.
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. peptide.com [peptide.com]
- 3. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 4. nafdac.gov.ng [nafdac.gov.ng]
- 5. Access, use and disposal of antimicrobials among humans and animals in Wakiso district, Uganda: a qualitative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. peptiderecon.com [peptiderecon.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. merck.com [merck.com]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. biosafety.utk.edu [biosafety.utk.edu]
- 12. Inhibition of translation termination by the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Drosocin
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of Drosocin is paramount. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational plans for handling and disposal, and key experimental considerations.
Personal Protective Equipment (PPE) for this compound
While this compound is an antimicrobial peptide and not considered a highly hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The following PPE is recommended when handling this compound, particularly in its pure, lyophilized form.
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Hand Protection | Nitrile or Latex Gloves | Provides a barrier against skin contact.[1] Always inspect gloves for tears or holes before use.[2] Never wear cotton, leather, or canvas gloves.[3] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Protects eyes from potential splashes or aerosols.[1][4] For activities with a higher risk of splashing, goggles are recommended.[1][4] |
| Body Protection | Laboratory Coat | Prevents contamination of personal clothing. A standard cotton or polyester lab coat is sufficient for handling small quantities. |
| Respiratory Protection | Not Generally Required | This compound is a peptide with low volatility. However, if there is a risk of aerosolization of the lyophilized powder (e.g., during weighing), a dust mask or working in a fume hood is advisable.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Reconstitution: When reconstituting lyophilized this compound, do so carefully to avoid generating dust. Use appropriate solvents as recommended by the supplier.
-
Storage: this compound should be stored under recommended conditions, typically at -20°C for the lyophilized form.[5] Keep the container tightly closed.[1]
-
General Hygiene: Wash hands thoroughly after handling this compound and before leaving the laboratory.[1]
Spill Management:
-
Small Spills: For a small spill of this compound solution, absorb the liquid with an appropriate absorbent material. For a small powder spill, carefully wipe it up with a damp cloth to avoid creating dust.[1]
-
Large Spills: In the unlikely event of a large spill, evacuate the area and follow your institution's chemical spill response procedures.[1]
-
Decontamination: Clean the spill area with a suitable disinfectant or detergent and water.
Disposal:
-
Waste Disposal: Dispose of waste materials, including empty vials, contaminated gloves, and other disposable items, in accordance with federal, state, and local environmental control regulations.[1] Unused this compound solutions and contaminated materials should be treated as chemical waste.
Experimental Protocols and Signaling Pathway
This compound is an antimicrobial peptide in Drosophila melanogaster that is primarily active against Gram-negative bacteria.[6] Its expression is regulated by the Immune deficiency (Imd) signaling pathway.[6][7]
Key Properties of this compound
| Property | Value | Reference |
| Amino Acid Length | 19 residues | [6][8] |
| Molecular Formula | C98H160N34O24 | [5] |
| Molecular Mass | 2198.6 Da | [5] |
| Target Organisms | Primarily Gram-negative bacteria (e.g., Enterobacter cloacae) | [6][7] |
| Mechanism of Action | Inhibits bacterial protein translation by targeting the ribosome.[6][9][10] | [6][9][10] |
Experimental Protocol: In Vitro Antibacterial Activity Assay
This protocol outlines a general method for assessing the antibacterial activity of this compound against a target bacterium like E. coli.
-
Bacterial Culture Preparation:
-
Inoculate a single colony of E. coli into a suitable liquid broth (e.g., Luria-Bertani broth).
-
Incubate the culture overnight at 37°C with shaking.
-
The following day, dilute the overnight culture to a starting optical density (OD600) of approximately 0.001 in fresh broth.
-
-
This compound Preparation:
-
Reconstitute lyophilized this compound in sterile, nuclease-free water or a buffer recommended by the supplier to create a stock solution (e.g., 1 mg/mL).
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in the bacterial growth medium.
-
-
Microdilution Assay:
-
In a 96-well microplate, add 50 µL of the diluted bacterial culture to each well.
-
Add 50 µL of the serially diluted this compound solutions to the wells.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determining Minimum Inhibitory Concentration (MIC):
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
The OD600 of each well can also be measured using a microplate reader for a quantitative assessment.
-
This compound Signaling Pathway and Experimental Workflow
The expression of this compound is a key output of the Drosophila Imd pathway, which is activated in response to Gram-negative bacterial infections.
Caption: The Imd signaling pathway leading to this compound expression in Drosophila.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
- 1. peptide.com [peptide.com]
- 2. epa.gov [epa.gov]
- 3. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 5. This compound - 1 mg [anaspec.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Drosophila immunity: the this compound gene encodes two host defence peptides with pathogen-specific roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound peptide [novoprolabs.com]
- 9. Inhibition of translation termination by the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
